LUF6096
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-[2-(3,4-dichloroanilino)quinolin-4-yl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O/c23-17-11-10-15(12-18(17)24)25-21-13-20(16-8-4-5-9-19(16)26-21)27-22(28)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEIQVQNNLVOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=NC3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149702 | |
| Record name | CF-602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116652-18-6 | |
| Record name | CF-602 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1116652186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CF-602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CF-602 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA2220N3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LUF6096: A Technical Guide to its Mechanism of Action at the A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF6096 is a potent, selective positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cancer, and myocardial ischemia.[1][2][3] As a PAM, this compound does not directly activate the A3AR but rather enhances the binding and/or efficacy of orthosteric agonists, such as the endogenous ligand adenosine.[1][4] This mode of action offers potential therapeutic advantages, including improved receptor subtype selectivity and a more localized physiological response, as the modulator's effect is dependent on the presence of the endogenous agonist. This guide provides an in-depth technical overview of the mechanism of action of this compound at the human A3AR, detailing its effects on agonist binding and signal transduction, and outlining the key experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a positive allosteric modulator by binding to a site on the A3AR that is topographically distinct from the orthosteric binding pocket for adenosine and other agonists.[4][5] This allosteric binding event induces a conformational change in the receptor that, in turn, modulates the binding and signaling of orthosteric ligands. The primary mechanism of action of this compound can be summarized by two key effects:
-
Enhancement of Agonist Binding: this compound has been shown to decrease the dissociation rate of orthosteric agonists from the A3AR.[1][6] This "trapping" effect increases the residency time of the agonist in the binding pocket, thereby enhancing its apparent affinity.
-
Potentiation of G Protein-Mediated Signaling: this compound significantly increases the maximal efficacy (Emax) of A3AR agonists in stimulating G protein activity.[4][7] This suggests that this compound stabilizes a receptor conformation that is more favorable for coupling to and activating intracellular G proteins.
Importantly, this compound exhibits low intrinsic affinity for the orthosteric binding site of adenosine receptors, highlighting its function as a true allosteric modulator.[1][8]
Quantitative Analysis of this compound Activity
The allosteric effects of this compound on the A3AR have been quantified through various in vitro assays. The following tables summarize key data from studies characterizing the interaction of this compound with the human A3AR.
Table 1: Effect of this compound on Agonist Binding to the Human A3 Adenosine Receptor
| Assay Type | Radioligand | This compound Concentration | Observed Effect | Reference |
| Dissociation Assay | 125I-AB-MECA | 10 µM | 2.5-fold decrease in dissociation rate | [1] |
| Equilibrium Binding | [125I]I-AB-MECA | 10 µM | Slowed dissociation |
Table 2: Functional Effects of this compound on Human A3 Adenosine Receptor Signaling
| Assay Type | Agonist | This compound Concentration | Effect on Emax | Effect on EC50 | Reference |
| [35S]GTPγS Binding | Cl-IB-MECA | 10 µM | ~2-3 fold increase | 5-6 fold increase | [7] |
| [35S]GTPγS Binding | Adenosine | 10 µM | >2-fold increase | Slight decrease in potency | [7] |
| cAMP Production Inhibition | Cl-IB-MECA | 10 µM | Significant enhancement of intrinsic activity | Not specified | [1][9] |
Signaling Pathways Modulated by this compound
The A3AR primarily couples to inhibitory G proteins of the Gi/o family.[10] this compound has been shown to preferentially enhance adenosine-induced signaling through specific Gα subunits.
-
G Protein Coupling: Studies using BRET assays have demonstrated that this compound enhances adenosine-induced activation of Gαi3 and GαoA isoproteins.[4]
-
β-Arrestin Recruitment: In contrast to its effects on G protein signaling, this compound does not appear to influence the potency or efficacy of adenosine in recruiting β-arrestin-2 to the A3AR.[4] This suggests a biased allosteric modulation, favoring the G protein-dependent signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 7. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
LUF6096: A Technical Guide to a Potent Allosteric Modulator of the A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF6096 is a potent, selective positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR). This document provides a comprehensive technical overview of this compound, including its mechanism of action, primary research applications, quantitative pharmacological data, and detailed experimental protocols. As a PAM, this compound enhances the binding and efficacy of orthosteric agonists at the A3AR, offering a nuanced approach to receptor modulation with potential therapeutic benefits, particularly in the context of cardioprotection.
Introduction to this compound
This compound, chemically known as N-{2-[(3,4-dichlorophenyl)amino]quinolin-4-yl}cyclohexanecarboxamide, is a member of the 2,4-disubstituted quinoline (B57606) class of compounds.[1] Unlike direct agonists that activate the receptor upon binding to the primary (orthosteric) site, this compound binds to a distinct (allosteric) site on the A3AR. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of endogenous and synthetic agonists.[2] A key characteristic of this compound is its low intrinsic activity, meaning it does not activate the receptor on its own but rather potentiates the effect of an orthosteric agonist.[2] This property makes it a valuable tool for studying A3AR function and a promising candidate for therapeutic development, as it may offer a more refined and localized modulation of receptor activity compared to conventional agonists.
Primary Research Applications
The primary and most extensively studied research application of this compound is in the mitigation of myocardial ischemia/reperfusion injury .[1][3] In vivo studies have demonstrated that this compound can significantly reduce infarct size in animal models of heart attack.[3] Its cardioprotective effects are attributed to the enhancement of the protective signaling pathways activated by endogenous adenosine, which is released in response to ischemic stress.
Mechanism of Action
This compound functions as a positive allosteric modulator of the A3 adenosine receptor. Its mechanism of action involves:
-
Enhanced Agonist Binding: this compound increases the affinity of orthosteric agonists for the A3AR. This is achieved by slowing the dissociation rate of the agonist from the receptor.[1]
-
Increased Agonist Efficacy: this compound enhances the maximal response (Emax) of A3AR agonists in functional assays, such as [35S]GTPγS binding and cAMP inhibition.[2] This indicates that in the presence of this compound, an agonist can elicit a stronger cellular response.
The allosteric modulation by this compound is species-dependent, with potent effects observed at the human, dog, and rabbit A3ARs, but significantly weaker activity at the mouse and rat receptors.[2][4]
Quantitative Data
The following tables summarize the quantitative pharmacological data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in [35S]GTPγS Binding Assays
| Species | EC50 (nM) | Emax (% of baseline) | Reference |
| Canine | 114.3 ± 15.9 | >250% increase with Cl-IB-MECA | [3] |
| Human | ~120 | ~2-3 fold increase with Cl-IB-MECA | [2][3] |
| Rabbit | - | Significant enhancement | [2] |
| Mouse | - | Weak activity | [2] |
Table 2: Effect of this compound on the Potency and Efficacy of the A3AR Agonist Cl-IB-MECA in [35S]GTPγS Binding Assays
| Species | This compound Concentration | Fold Increase in Cl-IB-MECA Emax | Fold Increase in Cl-IB-MECA EC50 | Reference |
| Human | 10 µM | ~2-3 | ~5-6 | [2] |
| Canine | 10 µM | >2.5 | ~2 | [3] |
| Rabbit | 10 µM | >2 | No significant change | [2] |
Table 3: In Vivo Cardioprotective Effect of this compound
| Animal Model | This compound Dosage | Outcome | Reference |
| Dog | 0.5 mg/kg (twice, i.v. bolus) or 1 mg/kg (single, i.v. bolus) | ~50% reduction in myocardial infarct size | [1] |
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the A3AR.
Materials:
-
Cell membranes expressing the A3 adenosine receptor (e.g., from HEK293 or CHO cells)
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
A3AR agonist (e.g., Cl-IB-MECA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the A3AR of the desired species.
-
Reaction Setup: In a 96-well plate, combine in the following order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle for control)
-
A3AR agonist (e.g., Cl-IB-MECA) at a fixed concentration (e.g., 10 µM for Emax determination) or varying concentrations for EC50 determination.
-
GDP (final concentration ~10 µM)
-
Cell membranes (typically 5-20 µg of protein per well)
-
-
Pre-incubation: Incubate the plate at 30°C for 30 minutes.
-
Initiation of Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Calculate specific binding by subtracting non-specific binding from total binding. Plot the data using non-linear regression to determine EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of A3AR activation.
Materials:
-
CHO cells stably expressing the human A3AR
-
This compound
-
A3AR agonist (e.g., Cl-IB-MECA)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
Procedure:
-
Cell Culture: Culture CHO-hA3AR cells to ~80% confluency.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 15 minutes.
-
Stimulation: Add varying concentrations of the A3AR agonist (e.g., Cl-IB-MECA) in the presence of a fixed concentration of forskolin (to stimulate cAMP production) and IBMX (to prevent cAMP degradation).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 of the agonist in the presence and absence of this compound.
In Vivo Canine Model of Myocardial Ischemia/Reperfusion
This protocol describes a surgical model to assess the cardioprotective effects of this compound. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
Materials:
-
Mongrel dogs (either sex)
-
Anesthetics (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Ventilator
-
Physiological monitoring equipment (ECG, blood pressure)
-
Coronary artery occluder
-
This compound solution for intravenous administration
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dogs and perform a left thoracotomy to expose the heart. Isolate a segment of the left anterior descending (LAD) coronary artery.
-
Instrumentation: Place a coronary artery occluder around the LAD. Institute physiological monitoring.
-
Ischemia: Induce regional myocardial ischemia by inflating the occluder for a period of 60 minutes.
-
Drug Administration:
-
Group 1 (Vehicle Control): Administer vehicle intravenously.
-
Group 2 (this compound Pre- and Post-treatment): Administer this compound (0.5 mg/kg, i.v. bolus) before the onset of ischemia and again immediately before reperfusion.
-
Group 3 (this compound Post-treatment): Administer a single dose of this compound (1 mg/kg, i.v. bolus) immediately before reperfusion.
-
-
Reperfusion: After the 60-minute ischemic period, deflate the occluder to allow for reperfusion for 3 hours.
-
Infarct Size Determination: At the end of the reperfusion period, excise the heart and slice it into transverse sections. Incubate the slices in TTC stain to differentiate between viable (red) and infarcted (pale) tissue.
-
Data Analysis: Quantify the area at risk and the infarct size using planimetry. Express the infarct size as a percentage of the area at risk.
Visualizations
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Workflow for [35S]GTPγS Binding Assay
Caption: [35S]GTPγS Binding Assay Workflow.
Logical Relationship of this compound's Allosteric Modulation
Caption: this compound Allosteric Modulation Logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF6096: A Positive Allosteric Modulator of the A3 Adenosine Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LUF6096, a potent and selective positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR). This compound enhances the binding and functional activity of orthosteric agonists at the A3AR, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1] This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism of action and relevant signaling pathways.
Core Concepts: Allosteric Modulation of A3AR
The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, primarily couples to Gi proteins.[2][3] Activation of A3AR by its endogenous agonist, adenosine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is crucial in modulating cellular responses in various tissues.
Positive allosteric modulators like this compound represent a sophisticated approach to enhancing endogenous signaling. Unlike direct agonists, PAMs bind to a topographically distinct site on the receptor, inducing a conformational change that increases the affinity and/or efficacy of the orthosteric agonist.[4] This can lead to a more localized and temporally controlled therapeutic effect, as the PAM's action is dependent on the presence of the endogenous agonist.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the A3AR across different species and experimental conditions, primarily in [³⁵S]GTPγS binding assays, which measure G protein activation.
Table 1: Effect of this compound (10 µM) on the Potency (EC₅₀) and Efficacy (Eₘₐₓ) of Adenosine in [³⁵S]GTPγS Binding Assays.
| Species | Condition | Adenosine EC₅₀ (nM) | Adenosine Eₘₐₓ (% of baseline) |
| Human | Vehicle | 104 ± 60 | 16 ± 2 |
| This compound | 405 ± 124 | 25 ± 2 | |
| Dog | Vehicle | 3971 ± 197 | 23 ± 2 |
| This compound | 10,260 ± 1766 | 64 ± 5 | |
| Rabbit | Vehicle | 280 ± 24 | 20 ± 4 |
| This compound | 233 ± 109 | 60 ± 6 | |
| Mouse | Vehicle | 3643 ± 408 | 21 ± 4 |
| This compound | 3169 ± 117 | 15 ± 2 | |
| Data presented as mean ± SEM. *P < 0.05 vs. vehicle. Data sourced from[5]. |
Table 2: Effect of this compound (10 µM) on the Potency (EC₅₀) and Efficacy (Eₘₐₓ) of the A3AR Agonist Cl-IB-MECA in [³⁵S]GTPγS Binding Assays.
| Species | Condition | Cl-IB-MECA EC₅₀ (nM) | Cl-IB-MECA Eₘₐₓ (% of baseline) | Fold Increase in Eₘₐₓ |
| Human | Vehicle | - | - | ~2-3 fold |
| This compound | Increased 5-6 fold | Increased | ||
| Dog | Vehicle | 56.1 ± 27.0 | - | >2.5 fold |
| This compound | 106.0 ± 19.7 | Increased | ||
| Rabbit | Vehicle | - | - | Increased |
| This compound | No change | Increased | ||
| Mouse | Vehicle | - | - | ~1.2-1.3 fold |
| This compound | No change | Increased | ||
| Data for human and dog A3ARs indicates that this compound can decrease the potency of Cl-IB-MECA while significantly increasing its efficacy.[5] In contrast, for the rabbit A3AR, efficacy is enhanced without a reduction in potency.[5] The effect on the mouse A3AR is minimal.[5] |
Table 3: Enhancing Potency of this compound in the Presence of Cl-IB-MECA (10 µM) in [³⁵S]GTPγS Binding Assays.
| Species | This compound EC₅₀ (nM) |
| Human | - |
| Dog | 114.3 ± 15.9 |
| Rabbit | - |
| Mouse | 1330 ± 830 |
| Data for the dog A3AR shows a potent enhancing effect of this compound. The potency is significantly lower for the mouse receptor.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are composite protocols for key in vitro assays used to characterize this compound, based on published literature.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation.
1. Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the A3AR of the desired species.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM MgCl₂).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and adenosine deaminase).
-
This compound or vehicle. Pre-incubate for 15-30 minutes at room temperature.
-
Varying concentrations of the orthosteric agonist (e.g., adenosine or Cl-IB-MECA).
-
GDP (e.g., 10 µM final concentration).
-
Cell membranes (typically 5-20 µg of protein per well).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration).
-
-
Incubate the plate for 60-120 minutes at 25-30°C with gentle shaking.
3. Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity trapped on the filters using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Radioligand Binding Assays
These assays are used to determine the effect of this compound on the binding of a radiolabeled orthosteric ligand to the A3AR.
1. Equilibrium Displacement Assay:
-
Prepare cell membranes as described for the [³⁵S]GTPγS binding assay.
-
In a 96-well plate, incubate cell membranes with a fixed concentration of a radiolabeled A3AR agonist (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of this compound.
-
Incubate for 2-3 hours at 25°C to reach equilibrium.
-
Separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters.
-
Analyze the data to determine if this compound displaces the orthosteric radioligand, which can indicate binding at the orthosteric site.
2. Dissociation Rate Assay:
-
Incubate cell membranes with the radiolabeled A3AR agonist to allow for receptor-ligand binding to reach equilibrium.
-
Initiate dissociation by adding a high concentration of an unlabeled agonist (e.g., NECA) in the presence and absence of this compound.
-
At various time points, terminate the reaction by rapid filtration and measure the remaining bound radioactivity.
-
A slower dissociation rate in the presence of this compound indicates that it allosterically stabilizes the binding of the orthosteric agonist. This compound at a concentration of 10 µM has been shown to decrease the dissociation rate of ¹²⁵I-AB-MECA from the A3 receptor by 2.5 times in CHO cell membranes.
cAMP Accumulation Assay
This assay measures the functional consequence of A3AR activation (inhibition of adenylyl cyclase).
1. Cell Preparation:
-
Seed CHO or HEK293 cells expressing the A3AR in a 96-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15 minutes.
-
Add the orthosteric agonist (e.g., Cl-IB-MECA) and forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Incubate for a defined period (e.g., 15-30 minutes).
3. Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
4. Data Analysis:
-
Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of agonist concentration in the presence and absence of this compound.
-
This compound has been shown to significantly enhance the intrinsic activity of Cl-IB-MECA for the inhibition of forskolin-stimulated cAMP production in CHO cells.
Visualizations
The following diagrams illustrate the key concepts related to this compound and its mechanism of action.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Mechanism of this compound as a Positive Allosteric Modulator.
Caption: Experimental Workflow for [³⁵S]GTPγS Binding Assay.
Conclusion
This compound is a valuable pharmacological tool for studying the A3 adenosine receptor and holds potential as a therapeutic agent. Its positive allosteric modulatory activity allows for the enhancement of endogenous adenosine signaling, which may offer a more nuanced and safer therapeutic window compared to direct-acting agonists. The species-dependent nature of its effects, particularly the reduced potency at rodent receptors, is a critical consideration for preclinical in vivo studies.[5] The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and other allosteric modulators of the A3AR.
References
LUF6096: A Technical Guide to a Potent Allosteric Modulator of the A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF6096 has emerged as a significant research tool in the study of G protein-coupled receptors (GPCRs), specifically the adenosine (B11128) A3 receptor (A3AR). As a potent, positive allosteric modulator (PAM), this compound offers a nuanced approach to enhancing the receptor's function, presenting potential therapeutic avenues for conditions such as myocardial ischemia. This in-depth technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological characteristics of this compound. It includes detailed experimental protocols for key assays, a compilation of quantitative data, and visualizations of its mechanism of action to support further research and development.
Discovery and Chemical Properties
This compound was identified as a member of a series of 2,4-disubstituted quinolines, developed as a new class of allosteric enhancers for the A3AR.[1] Its discovery marked a significant advancement in the modulation of adenosine receptor signaling, moving beyond traditional orthosteric agonists and antagonists.
Chemical Identity
| Property | Value |
| IUPAC Name | N-{2-[(3,4-dichlorophenyl)amino]quinolin-4-yl}cyclohexanecarboxamide |
| Synonyms | CF-602 |
| CAS Number | 1116652-18-6 |
| Molecular Formula | C22H21Cl2N3O |
| Molecular Weight | 414.33 g/mol |
Physicochemical Properties
| Property | Value |
| Appearance | White to pink solid |
| Solubility | Soluble in DMSO (40 mg/mL) |
| Storage | Store at -20°C for long-term stability |
Spectroscopic Data
While raw spectral data is proprietary to commercial suppliers, representative HNMR and LCMS data are available through various chemical vendors to confirm the identity and purity of this compound.
Synthesis
The synthesis of this compound follows a multi-step procedure characteristic of quinoline-based medicinal chemistry. While a detailed, step-by-step protocol is not publicly available, the general synthetic route can be inferred from the discovery publication. The core of the synthesis involves the construction of the 2,4-disubstituted quinoline (B57606) scaffold followed by the amidation with cyclohexanecarboxamide.
Mechanism of Action and Pharmacology
This compound functions as a positive allosteric modulator of the A3AR. This means it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands like adenosine bind.[1] This allosteric binding enhances the binding and/or efficacy of orthosteric agonists.
Signaling Pathway
The A3 adenosine receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound potentiates this effect by enhancing the ability of A3AR agonists to activate this signaling cascade.
Caption: A3AR signaling pathway modulated by this compound.
Pharmacological Effects
-
In Vitro: this compound has been shown to decrease the dissociation rate of the A3AR agonist ¹²⁵I-AB-MECA by 2.5-fold in CHO cell membranes at a concentration of 10 μM.[1] It also significantly enhances the intrinsic activity of the agonist Cl-IB-MECA in inhibiting forskolin-stimulated cAMP production in CHO cells.[1]
-
In Vivo: In a canine model of myocardial ischemia/reperfusion injury, this compound administered as an intravenous bolus (0.5 mg/kg or 1 mg/kg) demonstrated protective effects, leading to a marked reduction in infarct size.[2]
Species-Dependent Activity
The allosteric effects of this compound are species-dependent. It shows substantial enhancement of agonist efficacy at human, dog, and rabbit A3ARs, but only weak activity at the mouse A3AR.[3][4] This is an important consideration for the design and interpretation of preclinical studies.
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Species | Assay | Value | Reference |
| EC50 (enhancing activity) | Canine | [³⁵S]GTPγS binding | 114.3 ± 15.9 nM | [5] |
| Effect on Agonist Emax | Human | [³⁵S]GTPγS binding | ~2-3 fold increase | [3] |
| Effect on Agonist EC50 | Human | [³⁵S]GTPγS binding | 5-6 fold increase | [3] |
| Effect on Agonist Dissociation | CHO cells | Radioligand binding | 2.5-fold decrease | [1] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to the A3AR.
Caption: Workflow for [³⁵S]GTPγS binding assay.
Protocol:
-
Membrane Preparation: Homogenize CHO cells stably expressing the human A3AR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes, GDP (e.g., 10 μM), [³⁵S]GTPγS (e.g., 0.1 nM), varying concentrations of the A3AR agonist, and the desired concentration of this compound (or vehicle).
-
Reaction: Initiate the binding reaction and incubate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the EC50 and Emax values for the agonist in the presence and absence of this compound.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of A3AR activation.
Protocol:
-
Cell Culture: Plate CHO cells stably expressing the human A3AR in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 20-30 minutes to prevent cAMP degradation.
-
Treatment: Add varying concentrations of the A3AR agonist and the desired concentration of this compound (or vehicle).
-
Stimulation: Add forskolin (B1673556) (an adenylyl cyclase activator) to all wells except the basal control and incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the agonist concentration and perform a non-linear regression analysis to determine the inhibitory effect of the agonist, and how it is modulated by this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the allosteric modulation of the A3 adenosine receptor. Its well-characterized chemical and pharmacological properties, combined with its demonstrated in vivo efficacy in a model of myocardial ischemia, highlight its potential for further research and therapeutic development. This technical guide provides a centralized resource to facilitate the effective use of this compound in the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to LUF6096 (CF-602): Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF6096 (also known as CF-602) is a potent, selective positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR). As a member of the 1H-imidazo[4,5-c]quinolin-4-amine class of compounds, this compound enhances the binding and efficacy of orthosteric A3AR agonists. This technical guide provides a comprehensive overview of the chemical structure, a detailed potential synthesis pathway, and the downstream signaling effects of this compound. It includes a compilation of quantitative data from key experimental assays, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action and experimental workflows.
Chemical Structure and Properties
This compound is chemically identified as N-{2-[(3,4-dichlorophenyl)amino]quinolin-4-yl}cyclohexanecarboxamide.
| Property | Value |
| Molecular Formula | C22H21Cl2N3O |
| Molecular Weight | 414.33 g/mol |
| CAS Number | 1116652-18-6 |
| Class | 1H-imidazo[4,5-c]quinolin-4-amine derivative |
| Function | Positive Allosteric Modulator of Adenosine A3 Receptor |
Synthesis Pathway
The synthesis of this compound involves a multi-step process starting from quinoline-2,4-diol. The following pathway is a composite based on established methods for the synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of Quinoline-2,4-diol (1)
-
Quinoline-2,4-diol is nitrated using nitric acid at an elevated temperature (e.g., 75°C) to yield 3-nitroquinoline-2,4-diol (2).
Step 2: Chlorination of 3-nitroquinoline-2,4-diol (2)
-
The diol (2) is chlorinated using a chlorinating agent such as phenylphosphonic dichloride at high temperature (e.g., 135°C) to produce 2,4-dichloro-3-nitroquinoline (B146357) (3).
Step 3: Amination of 2,4-dichloro-3-nitroquinoline (3)
-
The dichloro derivative (3) is selectively aminated at the 4-position with 3,4-dichloroaniline (B118046) in the presence of a base to yield N-(3,4-dichlorophenyl)-2-chloro-3-nitroquinolin-4-amine (4).
Step 4: Reduction of the Nitro Group
-
The nitro group of compound (4) is reduced to an amino group, typically through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or with a reducing agent like sodium dithionite, to form N4-(3,4-dichlorophenyl)-2-chloroquinoline-3,4-diamine (5).
Step 5: Imidazole (B134444) Ring Formation
-
The diamine (5) is cyclized to form the imidazole ring. This can be achieved by heating with an appropriate orthoester, such as triethyl orthoformate, in a suitable solvent to yield 4-((3,4-dichlorophenyl)amino)-1H-imidazo[4,5-c]quinolin-2-one (6).
Step 6: Amidation to this compound
-
The final step involves the amidation of the amino group at the 4-position. Compound (6) is reacted with cyclohexanecarbonyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the final product, this compound (7).
Purification: The final product is purified using column chromatography on silica (B1680970) gel.
Caption: Proposed synthesis pathway for this compound (CF-602).
Mechanism of Action: Allosteric Modulation of the Adenosine A3 Receptor
This compound acts as a positive allosteric modulator of the A3AR. This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, adenosine, binds. This binding event induces a conformational change in the receptor that enhances the binding affinity and/or efficacy of orthosteric agonists.
Adenosine A3 Receptor Signaling Pathway
The A3AR is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the A3AR by an agonist, a process enhanced by this compound, initiates a signaling cascade.
Caption: Adenosine A3 Receptor signaling enhanced by this compound.
Quantitative Data from Key Experiments
The following tables summarize the quantitative effects of this compound from key in vitro assays.
Table 1: Effect of this compound on Agonist Binding and Efficacy
| Assay | Agonist | This compound Concentration | Effect on Emax | Effect on EC50 | Species | Reference |
| [35S]GTPγS Binding | Cl-IB-MECA | 10 µM | ~2-3 fold increase | 5-6 fold increase | Human | [1] |
| [35S]GTPγS Binding | Cl-IB-MECA | 10 µM | 20-30% increase | No change | Mouse | [1] |
| [35S]GTPγS Binding | Adenosine | 10 µM | 46% increase | - | Mouse | [1] |
Table 2: Effect of this compound on Radioligand Dissociation
| Radioligand | This compound Concentration | Effect on Dissociation Rate | Cell Line | Reference |
| [125I]I-AB-MECA | 10 µM | Decreased by 2.5 times | CHO cells |
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to assess the effect of this compound on the binding of a radiolabeled agonist to the A3AR.
Materials:
-
HEK293 cell membranes expressing the A3AR
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Adenosine deaminase (ADA)
-
Radioligand (e.g., [125I]I-AB-MECA)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells stably expressing the A3AR.
-
In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).
-
Add binding buffer containing ADA.
-
Add the radioligand at a concentration near its Kd.
-
Add varying concentrations of this compound or vehicle control.
-
For non-specific binding wells, add a high concentration of a non-radiolabeled agonist.
-
Incubate at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the effect of this compound on radioligand binding.
References
LUF6096: A Positive Allosteric Modulator of the A3 Adenosine Receptor for Cardioprotection in Ischemic Injury
Executive Summary
LUF6096 (also known as CF-602) is a potent and selective positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR).[1][2] Unlike direct agonists, this compound functions by enhancing the binding and efficacy of endogenous adenosine, which is naturally released in tissues during ischemic events.[3][4] Preclinical research, particularly in canine models of myocardial ischemia/reperfusion (I/R) injury, has demonstrated that this compound significantly reduces infarct size by approximately 50%.[3][5] Notably, its cardioprotective effects are realized without altering systemic hemodynamics, such as blood pressure or heart rate.[2][6] The compound is effective both as a pretreatment and when administered at the onset of reperfusion, suggesting a primary role in mitigating reperfusion-mediated injury.[2][3][6] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical data, details experimental protocols, and explores its potential as a therapeutic agent for ischemic heart disease.
Introduction: The Role of Adenosine and the A3 Receptor in Cardioprotection
During periods of metabolic stress, such as hypoxia and ischemia, adenosine is released in significant quantities within affected tissues, where it serves a crucial protective function.[3][4][7] This protective role is mediated through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR), a Gi-coupled receptor, has been identified as a key mediator of cardioprotection against ischemic injury.[4][7][8]
Targeting the A3AR with conventional agonists has shown therapeutic promise; however, this approach can lead to systemic side effects due to receptor activation in non-target tissues.[2][6] The use of a positive allosteric modulator like this compound offers a more refined therapeutic strategy. PAMs amplify the effects of locally released, endogenous adenosine specifically at the site of injury, potentially offering greater benefit while minimizing unwanted systemic effects.[2][6]
This compound: Mechanism of Action
This compound is a selective positive allosteric modulator of the A3AR.[2] It binds to a site on the receptor distinct from the orthosteric site where adenosine binds.[1][5] This allosteric binding does not activate the receptor directly but enhances the ability of orthosteric agonists, including endogenous adenosine, to bind and activate the receptor.[5][9]
The primary mechanisms of this compound's action include:
-
Enhanced Agonist Efficacy: this compound has been shown to increase the maximal efficacy of A3AR agonists by more than two-fold.[2][9][10]
-
Reduced Agonist Dissociation: It slows the dissociation rate of agonists from the receptor, prolonging the signaling duration. In CHO cell membranes, 10 μM this compound decreased the dissociation rate of an A3AR radioligand by 2.5 times.[1][5]
-
Downstream Signaling: As the A3AR is coupled to the inhibitory G-protein (Gi), its enhanced activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) production, a key step in its signaling cascade that culminates in cardioprotection.[1][4][8]
Preclinical Efficacy in Cardioprotection
In Vitro Evidence
In vitro studies have established the potency and mechanism of this compound. Functional assays using cell membranes expressing the A3AR confirm its role as a powerful enhancer of agonist-induced signaling. A notable characteristic is its species-dependent activity, with strong efficacy observed for human, dog, and rabbit A3ARs, but significantly weaker activity at the mouse A3AR.[9][10] This is a critical consideration for the selection of appropriate preclinical animal models.
Table 1: In Vitro Quantitative Data for this compound
| Assay Type | System | Key Finding | Reference |
|---|---|---|---|
| [³⁵S]GTPγS Binding | Canine A₃AR | Potent enhancing activity (EC₅₀: 114.3 ± 15.9 nM) | [2][3][6] |
| Radioligand Dissociation | CHO Cells (A₃AR) | 10 μM this compound reduces ¹²⁵I-AB-MECA dissociation rate by 2.5x | [1][5] |
| cAMP Production | CHO Cells (A₃AR) | Enhances Cl-IB-MECA's inhibition of forskolin-stimulated cAMP | [1][5] |
| [³⁵S]GTPγS Binding | Human, Dog, Rabbit A₃ARs | Substantially enhances agonist efficacy (>2-fold) | [9][10] |
| [³⁵S]GTPγS Binding | Mouse A₃AR | Weak enhancing activity |[9][10] |
In Vivo Evidence: Myocardial Ischemia/Reperfusion Model
The most compelling evidence for this compound's cardioprotective role comes from a well-established canine model of myocardial ischemia/reperfusion injury.[6] In these studies, this compound produced a marked reduction in infarct size of approximately 50% compared to vehicle-treated controls.[3][5]
A critical finding is that this protection was achieved regardless of whether this compound was administered before the ischemic event or immediately before reperfusion.[2][3][6] This strongly indicates that this compound is effective at mitigating the injury that occurs during the reperfusion phase, a major contributor to overall tissue damage following a coronary occlusion. Furthermore, these benefits were observed without any significant effects on heart rate, systemic blood pressure, or coronary blood flow, highlighting the compound's favorable hemodynamic profile.[2][6]
Table 2: In Vivo Quantitative Data for this compound in a Canine I/R Model
| Treatment Group | Dosing Regimen | Infarct Size as % of Area at Risk (IS/AAR) | Key Outcome | Reference |
|---|---|---|---|---|
| Group I (Vehicle) | i.v. bolus before ischemia and before reperfusion | ~30-35% (Control Value) | Baseline infarct size | [3] |
| Group II (this compound) | Two 0.5 mg/kg i.v. boluses (pre-ischemia & pre-reperfusion) | ~15-18% | ~50% reduction in infarct size vs. vehicle | [3][5] |
| Group III (this compound) | Single 1 mg/kg i.v. bolus (pre-reperfusion only) | ~15-18% | Equivalent ~50% reduction in infarct size | [3][5] |
| All Groups | N/A | No significant differences in hemodynamics | Cardioprotection is independent of hemodynamic changes |[2][6] |
Experimental Protocols
In Vitro: [³⁵S]GTPγS Binding Assay
This assay is used to measure the activation of G-proteins following receptor stimulation, providing a functional readout of receptor efficacy.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK293) stably expressing the recombinant A3AR of the desired species.[9]
-
Pre-incubation: Membranes (5-10 µg of protein) are pre-incubated with varying concentrations of this compound or vehicle for 30 minutes at 25°C in a binding buffer.[6][11]
-
Reaction Initiation: The reaction is started by adding an A3AR agonist (e.g., a maximal concentration of Cl-IB-MECA) and approximately 0.1-0.2 nM of [³⁵S]GTPγS.[4][6]
-
Incubation: The mixture is incubated for 2 hours at room temperature (25°C) to allow for G-protein binding.[4][6]
-
Harvesting: The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters to separate bound from free [³⁵S]GTPγS.[4]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4]
-
Data Analysis: Non-specific binding is subtracted, and the data are fitted to a sigmoidal dose-response curve to calculate EC₅₀ and Eₘₐₓ values.[6]
In Vivo: Canine Model of Myocardial Infarction
This model is a gold standard for assessing the efficacy of cardioprotective agents in a large animal model that closely mimics human cardiovascular physiology.
Methodology:
-
Animal Preparation: Dogs are anesthetized with barbital, and catheters are placed to monitor hemodynamic parameters, including systemic blood pressure and left ventricular pressure.[2][6]
-
Ischemia Induction: A 60-minute occlusion of the left anterior descending (LAD) coronary artery is performed to induce myocardial ischemia.[3][6]
-
Drug Administration: this compound or a vehicle solution is administered as an intravenous (i.v.) bolus.[2][3] The timing of administration is varied by protocol (e.g., before ischemia and/or immediately before reperfusion).[3]
-
Reperfusion: The coronary occlusion is released, and the heart is allowed to reperfuse for 3 hours.[3][6]
-
Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The area at risk (the region of the heart supplied by the occluded artery) and the infarct size are determined using macrohistochemical staining, typically with triphenyltetrazolium (B181601) chloride (TTC).[3][6]
-
Data Analysis: The infarct size is expressed as a percentage of the area at risk (IS/AAR). Hemodynamic data collected throughout the experiment are analyzed for any drug-induced effects.[6]
Discussion and Future Directions
This compound has emerged as a highly promising therapeutic candidate for the treatment of myocardial ischemia/reperfusion injury. Its mechanism as a positive allosteric modulator of the A3AR represents a sophisticated approach to cardioprotection, leveraging the body's natural protective response to ischemia by amplifying the effects of locally released adenosine.[2][6] The preclinical data robustly support its efficacy in significantly reducing infarct size without inducing adverse hemodynamic effects.[3][6]
The finding that this compound is effective when administered at the point of reperfusion is particularly significant from a clinical standpoint, as this mirrors the timeframe in which most patients with acute myocardial infarction receive treatment (e.g., via angioplasty or thrombolysis).
Future research should focus on:
-
Further Preclinical Models: Given the observed species-dependent activity, studies in other large animal models (e.g., pigs) could further validate its efficacy before human trials.
-
Elucidation of Downstream Pathways: Deeper investigation into the specific intracellular signaling pathways downstream of A3AR activation that mediate the profound cardioprotective effects.
-
Clinical Trials: The strong preclinical safety and efficacy profile warrants progression into clinical trials to evaluate the potential of this compound in patients with ST-segment elevation myocardial infarction (STEMI) undergoing reperfusion therapy.
References
- 1. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 2. Protection from Myocardial Ischemia/Reperfusion Injury by a Positive Allosteric Modulator of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. A physiological role of the adenosine A3 receptor: Sustained cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 9. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Foundational Studies of LUF6096 and Adenosine A3 Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational pharmacological studies of LUF6096, a potent and selective positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR). This compound enhances the binding and signaling of orthosteric agonists at the A3AR, a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Concepts: this compound and Adenosine A3 Receptor Signaling
The adenosine A3 receptor is a member of the P1 subfamily of purinergic receptors and is activated by the endogenous nucleoside adenosine. Upon activation, the A3AR couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of downstream effector pathways.
This compound acts as a positive allosteric modulator, binding to a site on the A3AR that is topographically distinct from the orthosteric site where adenosine and other agonists bind. This allosteric binding potentiates the effects of orthosteric agonists, offering a sophisticated mechanism for modulating receptor activity with potential therapeutic advantages, such as enhanced signaling in the presence of the endogenous agonist and a ceiling effect that may limit overstimulation.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound, highlighting its potency, efficacy, and species selectivity as a positive allosteric modulator of the A3 adenosine receptor.
Table 1: Enhancing Potency of this compound on Cl-IB-MECA-stimulated [³⁵S]GTPγS Binding
| Species | EC₅₀ (nM) |
| Human | 114.3 ± 15.9 |
| Canine | 114.3 ± 15.9 |
| Rabbit | Not Determined |
| Mouse | 1330 ± 830 |
Data represents the concentration of this compound required to produce 50% of its maximal enhancing effect on the binding of the A3AR agonist 2-chloro-N⁶-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide (Cl-IB-MECA) to the A3AR, as measured by [³⁵S]GTPγS binding. Data is presented as mean ± SEM.
Table 2: Effect of this compound (10 µM) on the Potency and Efficacy of Cl-IB-MECA in [³⁵S]GTPγS Binding Assays
| Species | Agonist | EC₅₀ (nM) without this compound | EC₅₀ (nM) with this compound | Fold Change in Potency | % Efficacy Increase with this compound |
| Human | Cl-IB-MECA | 56.1 ± 27.0 | 106.0 ± 19.7 | ~2-fold decrease | >2.5-fold |
| Canine | Cl-IB-MECA | 56.1 ± 27.0 | 106.0 ± 19.7 | ~2-fold decrease | >2.5-fold |
| Rabbit | Cl-IB-MECA | Not Determined | Not Determined | No significant change | >2-fold |
| Mouse | Cl-IB-MECA | Not Determined | Not Determined | No significant change | 20-30% |
This table illustrates how this compound modulates the functional response to the orthosteric agonist Cl-IB-MECA. A decrease in potency is indicated by an increase in the EC₅₀ value. Efficacy increase refers to the enhancement of the maximal response to the agonist in the presence of this compound.
Table 3: Effect of this compound on the Dissociation Rate of [¹²⁵I]I-AB-MECA from the A3AR
| Species | Effect of this compound (10 µM) |
| Human | Slows dissociation rate |
| Canine | Slows dissociation rate |
| Rabbit | No significant effect |
| Mouse | No significant effect |
This table highlights the species-dependent allosteric effect of this compound on the binding kinetics of the radiolabeled agonist [¹²⁵I]I-AB-MECA. A slowed dissociation rate is indicative of an allosteric interaction that stabilizes the agonist-receptor complex.
Experimental Protocols
Detailed methodologies for the key assays used in the foundational studies of this compound are provided below. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these findings.
Radioligand Binding Assays
These assays are used to determine the affinity of ligands for the A3AR and to study the allosteric effects of compounds like this compound on radioligand binding kinetics.
a) Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor in appropriate growth medium.
-
Harvest cells and resuspend in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a small volume of Tris-HCl buffer, determine the protein concentration using a Bradford or BCA assay, and store at -80°C.
b) Saturation Binding Assay:
-
In a 96-well plate, incubate varying concentrations of the radioligand (e.g., [¹²⁵I]I-AB-MECA) with a fixed amount of cell membrane protein (e.g., 10-20 µg) in a binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) containing adenosine deaminase (2 IU/mL).
-
To determine non-specific binding, include a parallel set of incubations containing a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM NECA).
-
Incubate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
c) Competition Binding Assay:
-
Incubate a fixed concentration of radioligand (near its Kd value) with a fixed amount of membrane protein and varying concentrations of the competing ligand (e.g., this compound or an orthosteric agonist).
-
Follow the incubation, filtration, and counting steps as described for the saturation binding assay.
-
Analyze the data using non-linear regression to determine the inhibitory constant (Ki) of the competing ligand.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the A3AR.
-
Prepare a reaction mixture in a 96-well plate containing assay buffer (50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (e.g., 10 µM), and the desired concentrations of the agonist (e.g., Cl-IB-MECA) and/or this compound.
-
Add the cell membrane preparation (e.g., 5-10 µg of protein) to the reaction mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data by plotting the amount of [³⁵S]GTPγS bound against the agonist concentration and fitting the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of A3AR activation.
-
Seed CHO cells expressing the human A3AR in a 24- or 96-well plate and grow to near confluence.
-
Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add the test compounds (agonist and/or this compound) at the desired concentrations and incubate for a further 15-30 minutes.
-
Stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 1-10 µM).
-
Incubate for an additional 15-30 minutes at 37°C.
-
Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Analyze the data by plotting the cAMP concentration against the agonist concentration to determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Studies.
LUF6096: A Technical Guide to its Binding Affinity and Kinetics at the A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and kinetics of LUF6096 at the A3 adenosine (B11128) receptor (A3AR). This compound is a potent positive allosteric modulator (PAM) of the A3AR, a G-protein coupled receptor implicated in various physiological and pathological processes, making it a significant target for drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported binding affinity and kinetic parameters of this compound at the A3AR. This compound is characterized by its ability to enhance the binding and efficacy of orthosteric agonists rather than binding with high affinity to the primary agonist binding site itself.
| Parameter | Value | Assay Conditions | Notes |
| EC₅₀ (Enhancing Activity) | 114.3 ± 15.9 nM | [³⁵S]GTPγS binding assay with canine A3AR expressed in HEK293 cells.[1] | This value represents the concentration of this compound that produces 50% of its maximal enhancing effect on agonist-stimulated [³⁵S]GTPγS binding. |
| Effect on Agonist (Cl-IB-MECA) Efficacy (Eₘₐₓ) | ~2–3 fold increase | [³⁵S]GTPγS binding assay with human A3AR expressed in HEK293 cells, in the presence of 10 µM this compound.[2] | This compound significantly increases the maximal response achievable by the orthosteric agonist Cl-IB-MECA. |
| Effect on Agonist (Cl-IB-MECA) Potency (EC₅₀) | ~5–6 fold increase | [³⁵S]GTPγS binding assay with human A3AR expressed in HEK293 cells, in the presence of 10 µM this compound.[2] | An increase in the EC₅₀ value indicates a decrease in the potency of the orthosteric agonist in the presence of this compound. |
| Orthosteric Affinity | Low | Radioligand displacement assays.[3][4] | This compound shows negligible displacement of orthosteric radioligands at concentrations where it exerts its allosteric effects.[1] |
| Parameter | Value | Assay Conditions | Notes |
| Effect on Agonist ([¹²⁵I]I-AB-MECA) Dissociation Rate | 2.5-fold decrease | Radioligand dissociation assay with CHO cell membranes expressing the A3AR, in the presence of 10 µM this compound.[3][5] | This compound significantly slows the rate at which the orthosteric agonist dissociates from the receptor, a hallmark of positive allosteric modulation. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental conditions.
Radioligand Binding and Dissociation Assays
These assays are fundamental for characterizing the binding of ligands to their receptors.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human A3AR.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.[6]
2. Radioligand Binding Assay (Competition):
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of the competing non-labeled ligand.[6]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[6]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from free radioligand.[6]
-
Wash the filters with ice-cold wash buffer.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand.
-
Data is analyzed to determine the IC₅₀ and subsequently the Kᵢ values.
3. Radioligand Dissociation Assay:
-
Incubate the cell membrane preparation with the radioligand (e.g., [¹²⁵I]I-AB-MECA) to allow for association.
-
Initiate dissociation by adding a high concentration of a non-labeled agonist or antagonist, either in the presence or absence of this compound.
-
At various time points, filter aliquots of the incubation mixture and measure the remaining bound radioactivity.
-
The rate of dissociation (kₒբբ) is determined by fitting the data to a one-phase exponential decay model.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
In a 96-well plate, add the cell membrane preparation, the non-hydrolyzable GTP analog [³⁵S]GTPγS, GDP, and the test compounds (agonist with or without this compound).[7]
-
The assay buffer typically contains MgCl₂ and NaCl, which can influence G-protein coupling.[7]
-
Incubate the plate at room temperature for 30-60 minutes.[7]
-
Terminate the reaction by filtration through a filter plate.
-
Measure the amount of [³⁵S]GTPγS bound to the Gα subunits using a scintillation counter.[8]
-
Data is analyzed to determine the EC₅₀ and Eₘₐₓ values for G-protein activation.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Coupling
BRET assays are used to study protein-protein interactions in live cells.
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the A3AR, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, RLuc), and Gβγ subunits, with one of the latter fused to a BRET acceptor (e.g., a variant of green fluorescent protein, GFP).[9]
-
Plate the transfected cells in a 96-well plate.
-
On the day of the assay, add the BRET substrate (e.g., coelenterazine (B1669285) H) to the cells.[9]
-
Stimulate the cells with the agonist in the presence or absence of this compound.
-
Measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.
-
The BRET ratio (acceptor emission / donor emission) is calculated, which reflects the proximity of the Gα and Gβγ subunits and thus the state of G-protein activation.
Visualizations
The following diagrams illustrate the A3AR signaling pathway and the workflows of the key experimental assays.
Caption: A3AR G-protein signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: [³⁵S]GTPγS binding assay workflow.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of LUF6096: A Preclinical In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical data surrounding LUF6096, a potent, selective positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR). This compound represents a promising therapeutic agent by enhancing the effects of endogenous adenosine, particularly in pathological conditions such as ischemia. This document summarizes the quantitative data from key preclinical studies, provides detailed experimental methodologies, and visualizes the compound's mechanism of action and relevant signaling pathways.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the A3AR.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct site on the A3AR, enhancing the binding and efficacy of orthosteric agonists like adenosine and synthetic analogs such as Cl-IB-MECA.[1][3][4] This allosteric mechanism offers the potential for a more targeted therapeutic effect, as it amplifies the receptor's response to locally released adenosine at sites of injury or inflammation, while having minimal effects in healthy tissues.[3]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Species | Agonist | This compound Concentration | Effect | Reference |
| [³⁵S]GTPγS Binding | HEK293 | Canine | Cl-IB-MECA | 10 µM | >2-fold increase in Emax | [5] |
| [³⁵S]GTPγS Binding | HEK293 | Canine | Adenosine | 10 µM | >2-fold increase in Emax | [5] |
| [³⁵S]GTPγS Binding | HEK293 | Canine | Cl-IB-MECA | 30 nM - 1 µM | Concentration-dependent enhancement (EC50 = 114.3 ± 15.9 nM) | [5] |
| [³⁵S]GTPγS Binding | HEK293 | Human | Cl-IB-MECA | 10 µM | ~2-3-fold increase in Emax | [4] |
| [³⁵S]GTPγS Binding | HEK293 | Dog | Cl-IB-MECA | 10 µM | >2-fold increase in Emax | [4] |
| [³⁵S]GTPγS Binding | HEK293 | Rabbit | Cl-IB-MECA | 10 µM | >2-fold increase in Emax | [4] |
| [³⁵S]GTPγS Binding | HEK293 | Mouse | Cl-IB-MECA | 10 µM | 20-30% increase in Emax | [4] |
| cAMP Production | CHO | Not Specified | Cl-IB-MECA | 10 µM (15 min pretreatment) | Significant enhancement of inhibition of forskolin-stimulated cAMP | [1] |
| Radioligand Dissociation | CHO | Not Specified | ¹²⁵I-AB-MECA | 10 µM | 2.5-fold decrease in dissociation rate | [1] |
Table 2: In Vivo Efficacy of this compound in a Canine Model of Myocardial Ischemia/Reperfusion
| Dosing Regimen | Administration Route | Outcome Measure | Result | Reference |
| 0.5 mg/kg (twice) | Intravenous bolus | Infarct size | ~50% reduction | [1] |
| 1 mg/kg (single) | Intravenous bolus | Infarct size | ~50% reduction | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound action on the A3AR signaling pathway.
Caption: Preclinical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay is utilized to measure the activation of G proteins following receptor stimulation.
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the recombinant A3AR of the desired species (human, dog, rabbit, or mouse).
-
Incubation Mixture: The assay buffer consists of 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 10 µM GDP.
-
Reaction Initiation: Membranes (5-10 µg of protein) are incubated with varying concentrations of the A3AR agonist (e.g., Cl-IB-MECA) in the absence or presence of this compound. The reaction is initiated by the addition of 0.1 nM [³⁵S]GTPγS.
-
Incubation: The reaction is carried out for 60-90 minutes at 25-30°C.
-
Termination and Measurement: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing bound [³⁵S]GTPγS, is quantified using liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine Emax and EC50 values.
In Vivo Canine Model of Myocardial Ischemia/Reperfusion
This model is used to assess the cardioprotective effects of this compound.
-
Animal Preparation: Adult mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending coronary artery is isolated for occlusion.
-
Ischemia Induction: A snare occluder is used to induce ischemia for a period of 60 minutes.
-
This compound Administration: this compound is administered as an intravenous bolus. Two dosing strategies have been reported: a two-dose regimen of 0.5 mg/kg given before ischemia and immediately before reperfusion, or a single 1 mg/kg dose given immediately before reperfusion.[1]
-
Reperfusion: The snare is released to allow for 3 hours of reperfusion.
-
Infarct Size Measurement: At the end of the reperfusion period, the coronary artery is re-occluded, and the area at risk is delineated by dye infusion. The heart is then excised, sliced, and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.
Discussion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound, particularly in the context of cardiovascular diseases like myocardial infarction. Its ability to allosterically enhance the protective effects of endogenous adenosine provides a targeted approach to cytoprotection. A key finding is the species-dependent activity of this compound, with robust effects observed in higher-order species like dogs and humans, but significantly weaker activity in rodents.[4] This has important implications for the selection of appropriate animal models for further preclinical development and necessitates careful consideration when translating findings from rodent studies.
Future research should focus on elucidating the precise molecular determinants of this species selectivity, which appears to be related to differences in the extracellular loop 1 (EL1) region of the A3AR.[6] Further preclinical studies in relevant large animal models are warranted to explore the full therapeutic window and safety profile of this compound. Additionally, exploring its potential in other indications where A3AR activation is known to be beneficial, such as inflammatory diseases and cancer, could open new avenues for this promising compound.[3][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: LUF6096 in Myocardial Ischemia/Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF6096 is a potent and selective positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR).[1][2] In the context of myocardial ischemia/reperfusion (I/R) injury, the local concentration of endogenous adenosine increases, acting as a cardioprotective agent through the activation of adenosine receptors.[3][4] this compound enhances the binding and signaling of adenosine at the A3AR, thereby amplifying its protective effects without causing systemic hemodynamic changes.[3][4][5] These notes provide detailed protocols for the application of this compound in a canine model of myocardial I/R injury, along with a summary of its effects and proposed mechanism of action.
Mechanism of Action
During myocardial ischemia, adenosine triphosphate (ATP) is catabolized, leading to an accumulation of adenosine in the interstitial fluid. Adenosine then activates its receptors, including the A3AR, initiating downstream signaling cascades that contribute to cardioprotection. This compound, as an A3AR PAM, does not activate the receptor directly but potentiates the effects of endogenous adenosine. This localized enhancement of A3AR signaling is thought to promote cell survival by mechanisms such as the opening of mitochondrial ATP-sensitive potassium (KATP) channels and the suppression of the inflammatory response that occurs upon reperfusion.[4]
Caption: Mechanism of this compound in myocardial protection.
Data Presentation
The cardioprotective effects of this compound have been quantified in a canine model of myocardial ischemia/reperfusion injury. The key findings are summarized in the tables below.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | N | Area at Risk (% of Left Ventricle) | Infarct Size (% of Area at Risk) | Infarct Size (% of Left Ventricle) |
| Group I (Vehicle) | 8 | 39.8 ± 2.6 | 32.5 ± 4.2 | 13.1 ± 2.2 |
| Group II (this compound pre-ischemia + pre-reperfusion) | 6 | 38.3 ± 2.4 | 16.1 ± 3.1 | 6.2 ± 1.2 |
| Group III (this compound pre-reperfusion only) | 7 | 40.4 ± 1.9 | 15.7 ± 2.4 | 6.4 ± 1.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group. Data sourced from Du et al., 2012.[3]
Table 2: Hemodynamic Effects of this compound
| Parameter | Group I (Vehicle) | Group II (this compound) | Group III (this compound) |
| Heart Rate (beats/min) | 145 ± 6 | 148 ± 5 | 150 ± 7 |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 98 ± 4 | 96 ± 6 |
| Left Ventricular dP/dt (mmHg/s) | 1850 ± 150 | 1900 ± 120 | 1880 ± 140 |
*Hemodynamic parameters were measured before and after drug administration and showed no significant differences between groups. Data sourced from Du et al., 2012.[5]
Experimental Protocols
The following protocols are based on the methodology described in the canine model of myocardial ischemia/reperfusion injury.[3][5]
In Vivo Canine Model of Myocardial Ischemia/Reperfusion
1. Animal Preparation:
-
Anesthetize mongrel dogs of either sex with sodium barbital.
-
Ventilate the animals with room air.
-
Catheterize the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the left anterior descending (LAD) coronary artery.
-
Place a silk suture around the LAD for later occlusion.
2. Ischemia/Reperfusion Protocol:
-
Allow for a stabilization period after surgery.
-
Occlude the LAD coronary artery for 60 minutes to induce ischemia.
-
After 60 minutes, release the ligature to allow for 3 hours of reperfusion.
Caption: Experimental workflow for the I/R injury model.
Drug Administration Protocol
1. This compound Preparation:
-
Dissolve this compound in a vehicle solution (e.g., 50% dimethyl sulfoxide (B87167) in normal saline).[5]
-
The final concentration should be suitable for intravenous bolus injection.
2. Dosing Regimens:
-
Group I (Vehicle Control): Administer two intravenous (i.v.) bolus injections of the vehicle. The first dose is given 10 minutes before coronary occlusion, and the second is given 5 minutes before reperfusion.[5]
-
Group II (Pre- and Post-Ischemic Treatment): Administer two i.v. bolus injections of this compound (0.5 mg/kg each). The timing is the same as the vehicle group.[3][5]
-
Group III (Post-Ischemic Treatment): Administer a single i.v. bolus injection of this compound (1 mg/kg) 5 minutes before the onset of reperfusion.[3][5]
Infarct Size Measurement
1. Heart Excision and Staining:
-
At the end of the reperfusion period, excise the heart.
-
Cannulate the aorta and perfuse with saline to wash out the blood.
-
Ligate the LAD at the site of occlusion and perfuse the remainder of the coronary vasculature with a vital stain (e.g., triphenyltetrazolium (B181601) chloride, TTC).
-
The area at risk (AAR) will be the region that is not stained.
2. Quantification:
-
Slice the ventricles into transverse sections.
-
Trace the borders of the AAR and the infarcted tissue (which appears pale) for each slice.
-
Calculate the volume of the AAR and the infarct size as a percentage of the AAR and the total left ventricle volume.
Conclusion
This compound demonstrates significant cardioprotective effects in a canine model of myocardial ischemia/reperfusion injury.[3] It effectively reduces infarct size when administered either before and during ischemia or solely at the time of reperfusion.[3][5] This protective effect is achieved without altering systemic hemodynamics, highlighting the potential of A3AR positive allosteric modulation as a therapeutic strategy for mitigating reperfusion injury.[5] The provided protocols offer a framework for researchers to further investigate the therapeutic potential and underlying mechanisms of this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Protection from Myocardial Ischemia/Reperfusion Injury by a Positive Allosteric Modulator of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
how to prepare LUF6096 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF6096 is a potent, selective allosteric enhancer of the adenosine (B11128) A3 receptor (A3AR).[1][2] As a positive allosteric modulator (PAM), it does not directly activate the receptor but enhances the binding and efficacy of orthosteric agonists.[3][4][5] This property makes this compound a valuable tool for studying A3AR signaling and a potential therapeutic agent for conditions such as myocardial ischemia/reperfusion injury.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 414.33 g/mol | [2] |
| Molecular Formula | C₂₂H₂₁Cl₂N₃O | [2] |
| CAS Number | 1116652-18-6 | [1] |
| Solubility in DMSO | 40 mg/mL (96.54 mM) | [2] |
| Appearance | Solid | [2][6] |
| Purity | >99% | [2][6] |
| Storage of Solid | -20°C for 3 years | [2] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile tips
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * 414.33 g/mol * (1 mg / 1000 µg) * (1 L / 1000 mL) = 4.1433 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 4.14 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonication is recommended to aid dissolution.[2]
-
-
Aliquot and store:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Note on Working Solutions:
For cell-based assays, the 10 mM stock solution can be further diluted in the appropriate cell culture medium to the desired final concentration (e.g., 10 µM).[1][2] It is recommended to prepare working solutions fresh for each experiment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing stock solutions.
Caption: this compound enhances agonist binding to the A3AR, leading to G-protein activation and inhibition of adenylyl cyclase.
Caption: Workflow for the preparation of this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Studying A3AR Allosteric Modulation with LUF6096
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A3 adenosine (B11128) receptor (A3AR), a member of the G protein-coupled receptor (GPCR) family, is a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and neuropathic pain.[1][2] Allosteric modulators offer a sophisticated approach to targeting this receptor, providing the potential for greater selectivity and a more physiological response compared to traditional orthosteric ligands.[3][4] LUF6096 is a potent, selective positive allosteric modulator (PAM) of the A3AR.[5][6][7][8] It enhances the binding and/or efficacy of orthosteric agonists, such as the endogenous ligand adenosine, by binding to a topographically distinct site on the receptor.[1][3] These application notes provide detailed protocols for utilizing this compound to study A3AR allosteric modulation, along with data presentation and visualizations to guide your research.
Mechanism of Action
This compound functions as a positive allosteric modulator of the A3AR.[5][6] Its mechanism of action involves binding to an allosteric site on the receptor, which is distinct from the orthosteric site where endogenous agonists like adenosine bind.[1] This binding event induces a conformational change in the receptor that can lead to:
-
Enhanced Agonist Affinity: this compound can increase the binding affinity of orthosteric agonists.[1]
-
Increased Agonist Efficacy: It can potentiate the maximal response (Emax) of an agonist in functional assays.[3][9]
-
Slowing of Agonist Dissociation: this compound has been shown to decrease the dissociation rate of radiolabeled agonists from the A3AR.[3][6]
The effects of this compound can be "probe-dependent," meaning its modulatory effects can vary depending on the specific orthosteric agonist being used.[3] Furthermore, the activity of this compound is species-dependent, with notable differences observed between human, dog, rabbit, and rodent A3ARs.[3][10]
Data Presentation
The following tables summarize the quantitative effects of this compound on A3AR function from various studies.
Table 1: Effect of this compound on Agonist-Stimulated [³⁵S]GTPγS Binding
| Species | Agonist | This compound Concentration (µM) | Change in Agonist Emax | Change in Agonist EC50 | Reference |
| Human | Cl-IB-MECA | 10 | ~2-3 fold increase | ~5-6 fold increase | [3] |
| Dog | Cl-IB-MECA | 10 | ~2-3 fold increase | ~5-6 fold decrease in potency | [3][9] |
| Dog | Adenosine | 10 | 2.7-fold increase | 2.1 ± 0.7 µM to 41.0 ± 16.4 µM | [9] |
| Rabbit | Cl-IB-MECA | 10 | Increased | No change | [3] |
| Mouse | Cl-IB-MECA | 10 | 20-30% increase | No change | [3] |
| Mouse | Adenosine | 10 | 46% increase | - | [3] |
Table 2: Effect of this compound on Radioligand Binding to A3AR
| Assay Type | Radioligand | This compound Concentration (µM) | Observed Effect | Cell Type | Reference |
| Dissociation | ¹²⁵I-AB-MECA | 10 | Decreased dissociation rate by 2.5 times | CHO cell membranes | [5][6] |
| Dissociation | [¹²⁵I]I-AB-MECA | 10 | Reduced rate of dissociation from human and dog A3ARs | HEK 293 cell membranes | [3] |
| Association | [¹²⁵I]I-AB-MECA | 10 | Markedly delayed the rate to reach equilibrium | HEK 293 cell membranes | [3] |
Table 3: Effect of this compound on cAMP Production
| Agonist | This compound Concentration (µM) | Observed Effect | Cell Type | Reference |
| Cl-IB-MECA | 10 | Significantly enhanced intrinsic activity for inhibition of forskolin-stimulated cAMP production | CHO cells | [5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the A3AR and a general workflow for studying allosteric modulation.
Caption: A3AR Signaling Pathways Modulated by this compound.
Caption: General Workflow for Studying A3AR Allosteric Modulation.
Experimental Protocols
Radioligand Binding Assays
These assays are crucial for characterizing the effect of this compound on agonist binding to the A3AR.
a) [¹²⁵I]I-AB-MECA Dissociation Assay [3]
-
Objective: To determine the effect of this compound on the dissociation rate of an agonist radioligand from the A3AR.
-
Materials:
-
HEK293 cell membranes expressing the A3AR of interest.
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.
-
[¹²⁵I]I-AB-MECA (radioligand).
-
This compound.
-
NECA (N-Ethylcarboxamidoadenosine) or other suitable unlabeled agonist.
-
GF/C glass fiber filters.
-
Gamma counter.
-
-
Protocol:
-
Incubate HEK293 cell membranes (50 µg protein) with ~0.3 nM [¹²⁵I]I-AB-MECA in binding buffer for 2 hours at room temperature to allow for association and reach equilibrium.
-
Initiate dissociation by adding a high concentration of an unlabeled agonist (e.g., 100 µM NECA) to prevent re-binding of the radioligand.
-
Simultaneously, add either vehicle (e.g., DMSO) or this compound (e.g., 10 µM) to different sets of tubes.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by rapid filtration through GF/C filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
Plot the percentage of specific binding remaining against time and fit the data to a one-phase or two-phase decay model to determine the dissociation rate constant (k_off).
-
b) [¹²⁵I]I-AB-MECA Association/Equilibrium Binding Assay [3]
-
Objective: To assess the effect of this compound on the rate of association and equilibrium binding of an agonist radioligand.
-
Protocol:
-
Prepare reaction tubes containing HEK293 cell membranes (50 µg protein) and ~0.3 nM [¹²⁵I]I-AB-MECA in binding buffer.
-
Add either vehicle or this compound (e.g., 10 µM) to the tubes.
-
Incubate the reactions at room temperature for various time points (e.g., 0, 30, 60, 120, 180 minutes, and up to 18 hours to ensure equilibrium is reached).
-
Terminate the reaction and measure bound radioactivity as described in the dissociation assay protocol.
-
Plot specific binding against time to visualize the association kinetics. Compare the time required to reach equilibrium in the presence and absence of this compound.
-
Functional Assays
These assays measure the downstream signaling consequences of A3AR activation and how they are modulated by this compound.
a) [³⁵S]GTPγS Binding Assay [3][9]
-
Objective: To measure G protein activation upon A3AR stimulation and its modulation by this compound.
-
Materials:
-
HEK293 cell membranes expressing the A3AR.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
[³⁵S]GTPγS (radioligand).
-
A3AR agonist (e.g., Cl-IB-MECA, adenosine).
-
This compound.
-
GTPγS (unlabeled).
-
-
Protocol:
-
Pre-incubate cell membranes with increasing concentrations of the agonist in the presence of a fixed concentration of this compound (e.g., 10 µM) or vehicle for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubate for 60-90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/C filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Plot the specific [³⁵S]GTPγS binding against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
b) cAMP Accumulation Assay [5][6]
-
Objective: To measure the inhibition of adenylyl cyclase activity, a key downstream effect of A3AR activation, and its modulation by this compound.
-
Materials:
-
CHO cells stably expressing the human A3AR.
-
Assay medium (e.g., DMEM/F12).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
A3AR agonist (e.g., Cl-IB-MECA).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Protocol:
-
Plate CHO-A3AR cells in a suitable multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 15 minutes.
-
Add increasing concentrations of the agonist to the cells.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the IC₅₀ and maximal inhibition.
-
c) ERK1/2 Phosphorylation Assay [11]
-
Objective: To investigate the effect of this compound on agonist-induced ERK1/2 phosphorylation, another signaling pathway modulated by A3AR.
-
Materials:
-
CHO cells expressing the human A3AR.
-
Serum-free medium.
-
A3AR agonist (e.g., Cl-IB-MECA).
-
This compound.
-
Lysis buffer.
-
Antibodies against total ERK1/2 and phosphorylated ERK1/2 (pERK1/2).
-
Western blotting or ELISA-based detection system.
-
-
Protocol:
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound for 20 minutes.
-
Stimulate the cells with the agonist for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of pERK1/2 and total ERK1/2 using Western blotting or a specific ELISA kit.
-
Normalize the pERK1/2 signal to the total ERK1/2 signal to quantify the extent of phosphorylation.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the intricacies of A3AR allosteric modulation. The protocols outlined in these application notes provide a robust framework for investigating the binding and functional consequences of this compound's interaction with the A3AR. By carefully designing and executing these experiments, researchers can gain deeper insights into the therapeutic potential of targeting the allosteric sites of the A3 adenosine receptor.
References
- 1. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 5. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cardioprotective Effects of LUF6096
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cardioprotective effects of LUF6096, a positive allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). The protocols detailed below cover both in vitro and in vivo experimental designs to characterize the mechanism of action and therapeutic potential of this compound in the context of myocardial ischemia/reperfusion injury.
Introduction
This compound is a potent allosteric enhancer of the A3 adenosine receptor.[1][2] It functions by enhancing the binding and intrinsic activity of endogenous adenosine and other A3AR agonists, rather than directly activating the receptor itself. This mode of action offers the potential for a more localized and physiological modulation of A3AR signaling, which is particularly relevant in tissues subjected to stress, such as ischemia, where endogenous adenosine levels are elevated.[3] this compound has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia/reperfusion injury, primarily by reducing infarct size.[1][3][4]
The A3AR, a G-protein coupled receptor (GPCR), is known to be involved in cardioprotection.[2][5][6] Its activation triggers a cascade of downstream signaling events that ultimately converge on preserving myocardial tissue during ischemic insults. This compound, by amplifying the A3AR signal, represents a promising therapeutic agent for investigation.
Mechanism of Action: A3AR Signaling Pathway
This compound potentiates the effects of A3AR agonists. The A3AR is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Furthermore, A3AR activation initiates several pro-survival signaling pathways that are crucial for its cardioprotective effects. These include the MEK1/2-ERK1/2 and PI3K/Akt pathways.[5] Downstream of these cascades, effectors such as glycogen (B147801) synthase kinase-3β (GSK-3β), mitochondrial ATP-sensitive potassium (mitoKATP) channels, and protein kinase C (PKC) play pivotal roles in mitigating ischemia/reperfusion injury.[2][5][6]
References
- 1. Adenosine A3 Receptor and Cardioprotection: Enticing, Enigmatic, Elusive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP Inhibition Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of adenosine A1 and A3 receptors in regulation of cardiomyocyte homeostasis after mitochondrial respiratory chain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays with LUF6096
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for conducting radioligand binding assays with LUF6096, a potent allosteric enhancer of the adenosine (B11128) A3 receptor (A3AR). These protocols are intended for researchers, scientists, and professionals involved in drug development and receptor pharmacology.
Introduction
This compound acts as a positive allosteric modulator (PAM) of the A3AR, meaning it binds to a site on the receptor distinct from the primary (orthosteric) agonist binding site.[1][2] This binding enhances the affinity and/or efficacy of orthosteric agonists.[3][4] Radioligand binding assays are crucial for characterizing the interaction of this compound with the A3AR and its effect on agonist binding. The following protocols describe methods to investigate the allosteric modulation of this compound on radioligand binding to the A3AR.
Key Experimental Approaches
Two primary types of radioligand binding assays are particularly useful for characterizing this compound:
-
Kinetic (Dissociation) Assays: These experiments measure the rate at which a radiolabeled agonist dissociates from the receptor in the presence and absence of this compound. A slower dissociation rate in the presence of this compound indicates a positive allosteric modulation.
-
[³⁵S]GTPγS Functional Assays: This functional assay measures the activation of G proteins coupled to the A3AR. An increase in the potency or efficacy of an agonist in the presence of this compound demonstrates its allosteric enhancement of receptor signaling.
Protocol 1: Radioligand Dissociation Kinetic Assay
This protocol is designed to determine the effect of this compound on the dissociation rate of a radiolabeled agonist, such as ¹²⁵I-labeled N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methylcarboxamide ([¹²⁵I]I-AB-MECA), from the human A3AR.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human A3AR.
-
[¹²⁵I]I-AB-MECA (radioligand)
-
This compound
-
Cl-IB-MECA (or another suitable A3AR agonist)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the human A3AR using standard homogenization and centrifugation techniques.[5] Resuspend the final membrane pellet in Assay Buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Association Step: In a 96-well plate, incubate the cell membranes (e.g., 20-40 µg protein/well) with a saturating concentration of [¹²⁵I]I-AB-MECA to allow for association of the radioligand with the receptor. Incubate for 60-90 minutes at room temperature.
-
Initiation of Dissociation: Initiate the dissociation of the radioligand by adding a high concentration of an unlabeled A3AR agonist (e.g., 10 µM Cl-IB-MECA) to the wells.
-
Treatment with this compound: To test the effect of this compound, add the compound (e.g., 10 µM final concentration) or vehicle to the wells simultaneously with the unlabeled agonist.[1][2]
-
Time Course: At various time points following the initiation of dissociation (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction by rapid filtration.
-
Filtration: Filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the natural logarithm of the specific binding against time. The slope of the resulting line represents the dissociation rate constant (k_off). Compare the k_off values in the presence and absence of this compound. A smaller k_off value in the presence of this compound indicates a slower dissociation rate.
Protocol 2: [³⁵S]GTPγS Binding Assay
This protocol measures the functional consequence of this compound allosteric modulation on A3AR-mediated G protein activation.
Materials:
-
Cell membranes from HEK293 cells expressing the human A3AR.
-
[³⁵S]GTPγS (radioligand)
-
Cl-IB-MECA (or another suitable A3AR agonist)
-
This compound
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, combine cell membranes (e.g., 5-10 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of the A3AR agonist (e.g., Cl-IB-MECA).
-
This compound Treatment: To separate sets of wells, add a fixed concentration of this compound (e.g., 10 µM) or vehicle.[3]
-
Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold Wash Buffer.
-
Quantification: Determine the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Generate concentration-response curves for the agonist in the presence and absence of this compound. Analyze the data using non-linear regression to determine the EC₅₀ and E_max values. An increase in the E_max and/or a change in the EC₅₀ of the agonist in the presence of this compound indicates positive allosteric modulation.[3]
Data Presentation
The following table summarizes the reported effects of this compound in radioligand binding and functional assays.
| Parameter | Agonist | Radioligand | Cell Type | This compound Concentration | Observed Effect | Reference |
| Dissociation Rate | Cl-IB-MECA | ¹²⁵I-AB-MECA | CHO cell membranes | 10 µM | Decreased the dissociation rate by 2.5-fold | [1][2] |
| [³⁵S]GTPγS Binding | Cl-IB-MECA | [³⁵S]GTPγS | HEK293-hA3AR membranes | 10 µM | Increased the E_max of Cl-IB-MECA by ~2-3 fold | [3] |
| [³⁵S]GTPγS Binding | Cl-IB-MECA | [³⁵S]GTPγS | HEK293-hA3AR membranes | 10 µM | Increased the EC₅₀ of Cl-IB-MECA by 5-6 fold | [3] |
Visualizations
Signaling Pathway
Caption: A3AR signaling pathway with this compound modulation.
Experimental Workflow: Radioligand Dissociation Assay
Caption: Workflow for a radioligand dissociation experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Techniques for Evaluating LUF6096 Efficacy in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF6096 is a potent positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR), enhancing the binding and efficacy of orthosteric agonists.[1][2] The A3AR is a G protein-coupled receptor involved in various physiological processes, and its modulation is a promising therapeutic strategy for conditions such as inflammation, cancer, and neuropathic pain. In the context of neurodegenerative disorders like Parkinson's disease (PD), the adenosinergic system, particularly the A2A and A3 receptors, plays a significant role in modulating dopaminergic neurotransmission. This has led to interest in evaluating A3AR modulators for their potential to alleviate motor symptoms and L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term dopamine (B1211576) replacement therapy.
These application notes provide detailed protocols for evaluating the efficacy of compounds like this compound in rodent models relevant to Parkinson's disease and L-DOPA-induced dyskinesia. A critical consideration highlighted herein is the species-dependent activity of this compound, which exhibits significantly lower potency and efficacy at rodent A3ARs compared to their human, dog, and rabbit counterparts.[3][4][5][6] This presents a significant challenge for direct in vivo evaluation in standard rodent models. Therefore, these protocols are presented as a general framework for assessing A3AR modulators, with specific considerations for addressing the species-specific limitations of this compound.
Signaling Pathway of the Adenosine A3 Receptor
The adenosine A3 receptor is primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the affinity and/or efficacy of endogenous agonists like adenosine, thereby potentiating these downstream signaling events.
References
- 1. Transcriptome analysis in a rat model of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of motor function before and after engraftment of dopaminergic neurons in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Drug Slows Progress of Parkinson's Disease in Rat Model - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 4. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LUF6096 in Combination with A3AR Agonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing LUF6096, a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), in conjunction with A3AR agonists in various functional assays.
Introduction
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and neuropathic pain.[1] this compound is a potent allosteric enhancer of the A3AR, meaning it binds to a site on the receptor distinct from the orthosteric site where endogenous and synthetic agonists bind.[2] This allosteric modulation by this compound can significantly enhance the binding and functional activity of A3AR agonists.[2][3] These notes detail the experimental procedures to characterize the effects of this compound on A3AR signaling.
Key Signaling Pathways
Activation of the A3AR, which preferentially couples to Gi/o proteins, initiates several downstream signaling cascades.[4][5] The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and subsequent mobilization of intracellular calcium.[5] The βγ subunits of the activated G protein can also modulate other effectors, including ion channels and mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[5][6]
Caption: A3AR Signaling Pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the potency (EC50) and efficacy (Emax) of A3AR agonists in various functional assays.
Table 1: Effect of this compound on Cl-IB-MECA in [³⁵S]GTPγS Binding Assays
| Species | This compound Concentration | Fold Change in Cl-IB-MECA Emax | Fold Change in Cl-IB-MECA EC50 | Reference |
| Human | 10 µM | ~2-3 fold increase | 5-6 fold increase | [7] |
| Dog | 10 µM | ~2-3 fold increase | 5-6 fold increase | [7] |
| Rabbit | 10 µM | Increase | No reduction | [7] |
| Mouse | 10 µM | ~20-30% increase | No change | [7] |
Table 2: Effect of this compound on Adenosine in [³⁵S]GTPγS Binding Assays
| Species | This compound Concentration | Fold Change in Adenosine Emax | Reference |
| Human, Dog, Rabbit | 10 µM | > 2-fold increase | [7] |
| Mouse | 10 µM | 46% increase | [7] |
Table 3: Potency of this compound in Enhancing Agonist Efficacy
| Species | Agonist | EC50 of this compound | Reference |
| Human, Dog, Rabbit | Cl-IB-MECA (10 µM) | Within a factor of 3 | [7] |
| Mouse | Cl-IB-MECA (10 µM) | 1.33 ± 0.83 µM | [7] |
| Dog | Cl-IB-MECA | 114.3 ± 15.9 nM | [8] |
Experimental Protocols
Detailed methodologies for key functional assays are provided below.
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by an agonist-bound GPCR. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified.
Materials:
-
HEK293 cells stably expressing the A3AR of interest
-
Cell culture reagents
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl₂, EDTA)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl, GDP)
-
[³⁵S]GTPγS
-
A3AR agonist (e.g., Cl-IB-MECA, adenosine)
-
This compound
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the A3AR to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
-
Assay:
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of the A3AR agonist.
-
Add a fixed concentration of this compound or vehicle control to the appropriate wells.
-
Initiate the binding reaction by adding the cell membranes and [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the specific binding as a function of agonist concentration.
-
Use non-linear regression to determine the EC50 and Emax values.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for High-Throughput Screening of A3AR Modulators Using LUF6096
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A3 adenosine (B11128) receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a variety of conditions, including inflammation, cancer, and neuropathic pain.[1] Modulation of A3AR activity with small molecules offers a viable strategy for therapeutic intervention. LUF6096 is a potent positive allosteric modulator (PAM) of the A3AR, meaning it binds to a site on the receptor distinct from the endogenous agonist binding site and enhances the receptor's response to agonists.[2][3][4] This property makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel A3AR modulators.
These application notes provide a comprehensive guide for utilizing this compound in HTS assays to identify and characterize new A3AR agonists, antagonists, and other allosteric modulators. Detailed protocols for fluorescence-based binding assays are provided, along with data presentation tables and diagrams of the relevant signaling pathways.
Mechanism of Action of this compound
This compound allosterically enhances the binding of orthosteric agonists to the A3AR.[2][3][4] This enhancement can manifest as an increase in the maximal efficacy (Emax) and/or potency (EC50) of the agonist. For instance, in the presence of 10 μM this compound, the maximal efficacy of the A3AR agonist Cl-IB-MECA was increased approximately 2–3-fold.[2] this compound has been shown to decrease the dissociation rate of agonists from the receptor, thereby prolonging the signaling event.[2][3][4] It is important to note that the modulatory effects of this compound can be species-dependent.[2]
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant A3AR modulators.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species | Agonist | Assay Conditions | Reference |
| EC50 | 114.3 ± 15.9 nM | Canine | Cl-IB-MECA | [35S]GTPγS binding assay | [5] |
| Fold Increase in Emax | ~2-3 | Human | Cl-IB-MECA | [35S]GTPγS binding assay, 10 µM this compound | [2] |
| Fold Increase in EC50 | ~5-6 | Human | Cl-IB-MECA | [35S]GTPγS binding assay, 10 µM this compound | [2] |
| Effect on Dissociation Rate | 2.5-fold decrease | CHO cells | 125I-AB-MECA | 10 µM this compound, 30-120 min incubation | [3][4] |
Table 2: Binding Affinities (Ki) of Selected A3AR Ligands
| Compound | Ki (nM) | Receptor | Radioligand | Reference |
| IB-MECA | 2.9 | Human A3AR | [3H]PSB-11 | [6] |
| Cl-IB-MECA | 3.5 | Human A3AR | [3H]PSB-11 | [6] |
| MRS5980 | 0.72 | Human A3AR | [3H]PSB-11 | [6] |
| MRS5679 | 82 | Human A3AR | [3H]PSB-11 | [6] |
| 6c | 2.40 ± 0.20 | Human A3AR | [7] | |
| LUF 5411 | 44.3 | A3AR | [7] |
Signaling Pathways
The A3AR couples to both Gi and Gq signaling pathways, leading to a variety of downstream cellular responses. Understanding these pathways is crucial for interpreting HTS data.
Caption: A3AR Signaling Pathways.
Experimental Protocols
This section provides a detailed protocol for a fluorescence-based competitive binding assay suitable for high-throughput screening of A3AR modulators in the presence of this compound. This protocol is adapted from established methods for GPCRs.
Assay Principle
The assay is based on the competition between a fluorescently labeled A3AR antagonist and an unlabeled test compound for binding to the A3AR expressed in a suitable cell line. The presence of this compound will enhance the binding of any identified agonists, allowing for their characterization. A decrease in the fluorescent signal indicates that the test compound has displaced the fluorescent ligand from the receptor.
Caption: High-Throughput Screening Workflow.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human A3AR.
-
Fluorescent Ligand: A fluorescently labeled A3AR antagonist (e.g., a derivative of MRS1220 or a commercially available fluorescent antagonist).
-
This compound: Stock solution in DMSO.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Assay Buffer: HBSS or other suitable buffer, supplemented with 0.1% BSA.
-
Plates: 384-well, black, clear-bottom microplates.
-
HTS Plate Reader: Capable of detecting the specific fluorescence of the chosen ligand.
Protocol
-
Cell Plating:
-
Seed the A3AR-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Addition:
-
On the day of the assay, remove the culture medium from the plates.
-
Add assay buffer to each well.
-
Using an automated liquid handler, add the test compounds to the appropriate wells. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Add this compound to all wells (except for control wells to determine the effect of this compound alone) at a final concentration of 10 µM.
-
Include control wells:
-
Total Binding: Wells with cells, fluorescent ligand, and this compound, but no test compound.
-
Non-specific Binding: Wells with cells, fluorescent ligand, this compound, and a high concentration of a known A3AR antagonist (e.g., 10 µM MRS1220).
-
Vehicle Control: Wells with cells, fluorescent ligand, this compound, and the same concentration of DMSO as the test compound wells.
-
-
-
Fluorescent Ligand Addition:
-
Add the fluorescent A3AR antagonist to all wells at a concentration equal to its Kd for the A3AR.
-
-
Incubation:
-
Incubate the plates at room temperature for 1-2 hours, protected from light. The optimal incubation time should be determined empirically.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity in each well using an HTS plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Calculate Percent Inhibition:
-
% Inhibition = [(Specific Binding - Test Compound Binding) / Specific Binding] x 100.
-
-
Hit Identification:
-
Compounds that cause a significant inhibition (e.g., >50%) are considered primary hits.
-
-
Dose-Response Curves:
-
Primary hits should be further characterized by generating dose-response curves to determine their IC50 values.
-
-
Functional Assays:
-
Hits should be validated in functional assays (e.g., cAMP accumulation or calcium mobilization assays) to determine if they are agonists, antagonists, or allosteric modulators. The presence of this compound can be used to identify compounds that act as agonists, as their potency and/or efficacy will be enhanced.
-
Conclusion
This compound is a powerful tool for the discovery and characterization of novel A3AR modulators. The protocols and information provided in these application notes offer a robust framework for conducting high-throughput screening campaigns. By leveraging the allosteric enhancing properties of this compound, researchers can increase the sensitivity of their assays and gain deeper insights into the pharmacology of the A3 adenosine receptor.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting LUF6096 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of LUF6096.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] For in vivo studies, a common practice is to first dissolve this compound in DMSO and then dilute it with corn oil.[2]
Q2: How should this compound stock solutions be stored for optimal stability?
A2: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles. For long-term storage, store aliquots at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[2]
Q3: I am observing precipitation when I dilute my this compound DMSO stock in aqueous buffer. What can I do?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several troubleshooting steps:
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Slower Addition and Stirring: Add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer. This facilitates better mixing and can prevent the formation of large precipitates.[3]
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Use of Co-solvents: Instead of diluting directly into a purely aqueous buffer, try using a buffer that contains a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG).[3]
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Employ Surfactants: The addition of a low concentration of a non-ionic surfactant, like Tween® 80 or Polysorbate 20, can help to form micelles that can encapsulate this compound and improve its solubility in aqueous solutions.[3]
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pH Adjustment: this compound, a quinoline (B57606) derivative, is a weak base.[4] Therefore, its solubility is expected to be higher in acidic conditions. Lowering the pH of your aqueous buffer may improve solubility. However, ensure the chosen pH is compatible with your experimental system (e.g., cell culture).[3]
Q4: My cell culture media turns cloudy after adding this compound. What is the cause and how can I fix it?
A4: Cloudiness or turbidity in cell culture media upon compound addition can indicate precipitation or, in some cases, microbial contamination.[5]
-
Distinguish between Precipitate and Contamination: First, examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[5]
-
Address Precipitation: If it is a precipitate, it could be due to the compound's concentration exceeding its solubility in the media, a pH shift in the incubator's CO2 environment, or interactions with media components.[5] To address this, you can try decreasing the final concentration of this compound, pre-warming the media to 37°C before adding the compound, and ensuring the media is properly buffered.[5][6]
-
Prevent Contamination: If microbial contamination is suspected, discard the culture and review your sterile techniques.[5]
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 40 mg/mL (≥ 96.54 mM) | Sonication is recommended to aid dissolution.[1] |
| 10% DMSO in Corn Oil | ≥ 2 mg/mL (≥ 4.83 mM) | Prepare a stock solution in DMSO first, then add to corn oil.[2] |
Table 2: this compound Stability
| Storage Condition | Duration | Recommendations |
| -80°C | 6 months | Recommended for long-term storage of stock solutions.[2] |
| -20°C | 1 month | Suitable for short-term storage of stock solutions.[2] |
| Aqueous Buffers | pH-dependent | As a quinoline derivative, this compound is expected to be more stable in slightly acidic to neutral pH. Hydrolysis may occur in strongly acidic or alkaline conditions.[7][8] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for in vitro and in vivo experiments.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 40 mg/mL).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]
Protocol 2: Radioligand Binding Assay for A3 Adenosine (B11128) Receptor Allosteric Modulators
Objective: To determine the effect of this compound on the binding of a radiolabeled orthosteric ligand to the A3 adenosine receptor.
Materials:
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Cell membranes prepared from cells expressing the A3 adenosine receptor
-
Radiolabeled orthosteric ligand (e.g., [¹²⁵I]I-AB-MECA)
-
This compound
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Non-specific binding control (e.g., a high concentration of a known A3AR agonist or antagonist)
-
96-well filter plates
-
Scintillation fluid and counter
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and either this compound, vehicle control, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the effect of this compound on the binding of the radioligand. Positive allosteric modulators may increase the affinity or decrease the dissociation rate of the radioligand.[9]
Protocol 3: cAMP Accumulation Assay for A3 Adenosine Receptor Allosteric Modulators
Objective: To assess the functional effect of this compound on A3 adenosine receptor-mediated inhibition of cAMP production.
Materials:
-
Cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells)
-
This compound
-
A3 adenosine receptor agonist (e.g., Cl-IB-MECA)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based)
-
Cell culture medium and supplements
-
96-well or 384-well cell culture plates
Methodology:
-
Seed the A3AR-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).[9]
-
Stimulate the cells with an A3AR agonist in the presence of forskolin. Forskolin is used to increase basal cAMP levels, allowing for the measurement of inhibition by the Gi-coupled A3AR.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on the agonist's potency and efficacy in inhibiting cAMP production. A positive allosteric modulator is expected to enhance the inhibitory effect of the agonist.[2][10]
Visualizations
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: this compound Experimental Workflow and Troubleshooting.
References
- 1. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ijfmr.com [ijfmr.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LUF6096 Concentration for Maximal Allosteric Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LUF6096, a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, selective positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR).[1][2] Unlike orthosteric agonists that directly activate the receptor at the primary binding site, this compound binds to a distinct allosteric site.[3][4] This binding induces a conformational change in the receptor that enhances the binding and/or efficacy of endogenous or synthetic orthosteric agonists, such as adenosine and Cl-IB-MECA.[5][6] It does not typically activate the receptor on its own but rather potentiates the effect of an agonist.[5]
Q2: What is the optimal concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the experimental system, including the species of the A3AR, the specific agonist being used, and the functional readout being measured.[5][7] In vitro studies have shown that this compound can enhance agonist efficacy at concentrations ranging from the nanomolar to the low micromolar range.[6][8] For instance, in [³⁵S]GTPγS binding assays with canine A3AR, a detectable effect was observed at 30 nM, with a maximal effect between 0.3 and 1 µM.[6] It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: I am observing species-specific differences in the effect of this compound. Is this expected?
A3: Yes, significant species-dependent differences in the activity of this compound have been reported.[5][7] Studies have shown that this compound substantially enhances agonist efficacy at human, dog, and rabbit A3ARs, but exhibits only weak activity at the mouse A3AR.[5][7] These differences are thought to be due to variations in the amino acid sequence of the receptor, particularly in the extracellular loops that may form part of the allosteric binding site.[5][7] Therefore, it is essential to consider the species of your experimental model when designing experiments and interpreting results.
Q4: How should I prepare my this compound stock solution?
A4: this compound is a hydrophobic molecule with limited aqueous solubility.[9] It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[9] For example, a 10 mM stock solution in DMSO can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing your working solutions, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[4]
Q5: Can this compound affect the potency of the orthosteric agonist?
A5: Yes, in addition to enhancing efficacy, this compound can also modulate the potency (EC50) of the orthosteric agonist.[3][5] In some systems, such as human and dog A3ARs, this compound has been observed to slightly decrease the potency of the agonist Cl-IB-MECA, leading to a rightward shift in the concentration-response curve.[5] This is hypothesized to be due to an allosterically-induced slowing of the orthosteric ligand binding kinetics.[5]
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or low potentiation of agonist response | 1. Inappropriate this compound concentration. 2. Species-specific insensitivity (e.g., mouse A3AR). 3. Suboptimal agonist concentration. 4. Issues with this compound solubility or stability. 5. Incorrect assay conditions. | 1. Perform a full concentration-response curve for this compound in the presence of a fixed agonist concentration (e.g., EC20). 2. Verify the species of your A3AR. If using mouse, consider that the effect may be minimal.[5] 3. Ensure the agonist concentration is in the sensitive range of the concentration-response curve (typically EC10-EC20 for PAMs).[10] 4. Prepare fresh stock solutions of this compound in DMSO. Ensure the final DMSO concentration is low and consistent across wells.[4] 5. Review and optimize assay parameters such as incubation time, temperature, and buffer composition.[11] |
| High variability between replicate wells | 1. Incomplete dissolution of this compound. 2. Pipetting errors. 3. Cell or membrane preparation inconsistency. 4. Edge effects in multi-well plates. | 1. Vortex this compound stock and working solutions thoroughly before use. Gentle warming or sonication may aid dissolution, but be cautious of compound degradation.[4] 2. Use calibrated pipettes and proper pipetting techniques. 3. Ensure homogenous cell or membrane preparations. 4. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Unexpected decrease in agonist potency | 1. This can be an inherent property of this compound's mechanism of action in certain species.[5] 2. High concentrations of this compound may lead to off-target effects. | 1. This is an expected finding for human and dog A3ARs and reflects a change in agonist binding kinetics.[5] 2. Ensure you are working within the optimal concentration range determined from your concentration-response experiments. |
| This compound shows agonist activity in the absence of an orthosteric agonist | 1. This is known as "ago-PAM" activity and can occur with some allosteric modulators.[11] 2. Contamination of reagents. | 1. This may be a true pharmacological effect. Characterize this activity by performing a concentration-response curve for this compound alone. 2. Use fresh, high-purity reagents and test for contamination. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies. Note that values can vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Agonist Efficacy and Potency in [³⁵S]GTPγS Binding Assays
| Species | Orthosteric Agonist | This compound Concentration | Change in Agonist Emax | Change in Agonist EC50 | Reference |
| Human | Cl-IB-MECA | 10 µM | ~2-3 fold increase | ~5-6 fold increase | [5] |
| Human | Adenosine | 10 µM | Increase | Increase | [5] |
| Dog | Cl-IB-MECA | 10 µM | >2 fold increase | Increase | [5] |
| Dog | Adenosine | 10 µM | Increase | Increase | [5] |
| Rabbit | Cl-IB-MECA | 10 µM | >2 fold increase | No significant change | [5] |
| Rabbit | Adenosine | 10 µM | Increase | No significant change | [5] |
| Mouse | Cl-IB-MECA | 10 µM | ~20-30% increase | No significant change | [5] |
Table 2: Potency of this compound in Enhancing Agonist-Stimulated [³⁵S]GTPγS Binding
| Species | Orthosteric Agonist (at maximal concentration) | This compound EC50 | Reference |
| Human | Cl-IB-MECA (10 µM) | Not specified | [5] |
| Dog | Cl-IB-MECA (10 µM) | 114.3 ± 15.9 nM | [6] |
| Rabbit | Cl-IB-MECA (10 µM) | Not specified | [5] |
| Mouse | Cl-IB-MECA (10 µM) | 1.33 ± 0.83 µM | [5] |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for A3AR Allosteric Modulation
This protocol is designed to determine the effect of this compound on the potency and efficacy of an A3AR agonist in stimulating [³⁵S]GTPγS binding to cell membranes expressing the A3AR.
Materials:
-
Cell membranes expressing the A3AR of interest
-
[³⁵S]GTPγS
-
Unlabeled GTPγS
-
A3AR agonist (e.g., Cl-IB-MECA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Reagent Preparation:
-
Prepare serial dilutions of the A3AR agonist in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Prepare a solution of GDP in assay buffer (final concentration in assay should be 10-30 µM).
-
Prepare a solution of [³⁵S]GTPγS in assay buffer (final concentration in assay should be 0.05-0.1 nM).
-
For determining non-specific binding, prepare a solution of unlabeled GTPγS (final concentration 10 µM).
-
-
Assay Setup (96-well plate):
-
To each well, add:
-
50 µL of assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding).
-
25 µL of diluted A3AR agonist.
-
25 µL of diluted this compound or vehicle.
-
50 µL of cell membranes (typically 5-20 µg of protein).
-
25 µL of GDP solution.
-
-
Pre-incubate the plate at 30°C for 30 minutes. This allows this compound to bind to the receptor.
-
-
Initiation of Binding: Start the reaction by adding 25 µL of [³⁵S]GTPγS solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter mats completely. Place them in scintillation vials with scintillation cocktail, or use a microplate scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other readings to obtain specific binding.
-
Plot specific binding against the agonist concentration in the presence and absence of different concentrations of this compound.
-
Use non-linear regression to determine EC50 and Emax values.
-
Visualizations
References
- 1. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 4. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
challenges with LUF6096's species-dependent activity in research
Welcome to the technical support center for LUF6096. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this compound, with a particular focus on its species-dependent activity as a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: Why am I observing a weak or no effect of this compound in my mouse or rat model?
Answer: this compound exhibits significant species-dependent activity. It is a potent positive allosteric modulator of the human, dog, and rabbit A3 adenosine receptor (A3AR), but shows markedly reduced activity at the mouse and rat A3ARs.[1][2][3][4] This difference is attributed to variations in the amino acid sequence of the A3AR, particularly in the extracellular loop 1 (EL1) region.[1][2] Therefore, a diminished effect in rodent models is an expected outcome based on the compound's known pharmacology.
Question 2: I see a decrease in agonist potency when co-administering this compound in my functional assays. Is this expected?
Answer: Yes, a slight decrease in agonist potency (an increase in the EC50 value) can be an expected outcome when using this compound, particularly at the human and dog A3ARs.[1][2][5] This is hypothesized to be due to an allosterically induced slowing of the orthosteric ligand's binding kinetics, which reduces the rate of formation of the ligand-receptor complex.[1][2]
Question 3: How can I confirm that this compound is acting as a positive allosteric modulator in my assay?
Answer: To confirm a PAM mechanism, you should observe an increase in the maximal efficacy (Emax) of an A3AR agonist (like Cl-IB-MECA or adenosine) in the presence of this compound, without this compound itself activating the receptor.[1] You can perform agonist concentration-response curves in the presence and absence of this compound. A leftward shift in the curve indicates increased potency, while an increase in the maximum response indicates enhanced efficacy. This compound should not elicit a response on its own.
Question 4: What is the recommended in vivo dosage and administration route for this compound?
Answer: In a canine model of myocardial ischemia/reperfusion injury, this compound has been administered as an intravenous (i.v.) bolus.[6][7] Dosing regimens of a single 1 mg/kg bolus or two 0.5 mg/kg boluses have been shown to be effective in reducing infarct size.[5][6][7] However, the optimal dosage and route will depend on the specific animal model and experimental design. It is crucial to conduct dose-response studies to determine the most effective concentration for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR).[6][7] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous ligands like adenosine bind. This binding enhances the binding and/or efficacy of orthosteric agonists.[1][6] One of its key mechanisms is to decrease the dissociation rate of agonists from the A3 receptor.[1][6][7]
Q2: At which adenosine receptor subtype is this compound active?
A2: this compound is selective for the A3 adenosine receptor.[1][5] It has been shown to have low orthosteric affinity for any of the adenosine receptors and negligible activity at A1 and A2A receptors in canine models.[5][6]
Q3: Why is there a difference in this compound activity between species?
A3: The species-dependent activity of this compound is primarily due to genetic differences in the A3AR across species. The amino acid identity between human and mouse A3ARs is only 73%.[3] Mutagenesis studies have identified the extracellular loop 1 (EL1) of the A3AR as a key region influencing the allosteric effects of this compound.[1][2]
Q4: What are the potential therapeutic applications of this compound?
A4: this compound has shown protective effects in a canine model of myocardial ischemia/reperfusion injury.[5][6][7] As a PAM of the A3AR, it has the potential for use in conditions where enhancing adenosine signaling is beneficial.
Quantitative Data Summary
The following tables summarize the species-dependent activity of this compound from in vitro functional assays.
Table 1: Effect of this compound (10 µM) on the Efficacy (Emax) of the A3AR Agonist Cl-IB-MECA in a [³⁵S]GTPγS Binding Assay
| Species | Fold-Increase in Cl-IB-MECA Emax | Reference |
| Human | ~2-3 fold | [1] |
| Dog | >2 fold | [1][5] |
| Rabbit | >2 fold | [1][2] |
| Mouse | ~20-30% | [1] |
Table 2: Potency (EC₅₀) of this compound in Enhancing Cl-IB-MECA-stimulated [³⁵S]GTPγS Binding
| Species | This compound EC₅₀ (nM) | Reference |
| Human | Varies, within a 3-fold range of dog and rabbit | [1] |
| Dog | 114.3 ± 15.9 | [5] |
| Rabbit | Varies, within a 3-fold range of human and dog | [1] |
| Mouse | 1330 ± 830 (approximately 25-fold less potent) | [1] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay for Assessing this compound Activity
This protocol is adapted from studies investigating the allosteric modulation of the A3AR.[1][5]
Objective: To determine the effect of this compound on the potency and efficacy of an A3AR agonist (e.g., Cl-IB-MECA) in stimulating [³⁵S]GTPγS binding to cell membranes expressing the A3AR.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human, dog, rabbit, or mouse A3AR.
-
[³⁵S]GTPγS
-
GTPγS (unlabeled)
-
GDP
-
Adenosine deaminase (ADA)
-
A3AR agonist (e.g., Cl-IB-MECA)
-
This compound
-
Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, 10 mM MgCl₂, 100 mM NaCl, pH 7.4
-
Scintillation fluid
-
Microplates
-
Filter plates
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the desired species-specific A3AR according to standard laboratory protocols.
-
Assay Setup:
-
In a microplate, add assay buffer.
-
Add adenosine deaminase (ADA) to a final concentration of 2 U/mL and incubate for 30 minutes at room temperature to degrade any endogenous adenosine.
-
Add GDP to a final concentration of 10 µM.
-
Add varying concentrations of the A3AR agonist (e.g., Cl-IB-MECA) to generate a concentration-response curve.
-
For testing this compound, pre-incubate the membranes with a fixed concentration of this compound (e.g., 10 µM) or vehicle for 15 minutes before adding the agonist.
-
-
Initiation of Reaction:
-
Add the cell membranes (5-10 µg of protein per well).
-
Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through filter plates.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Detection:
-
Dry the filters.
-
Add scintillation fluid to each well.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
-
Compare the EC₅₀ and Emax values in the presence and absence of this compound.
-
Visualizations
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
References
- 1. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Adenosine Receptor | TargetMol [targetmol.com]
overcoming low potency of LUF6096 in mouse and rat models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LUF6096, a positive allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). The primary focus is to address the commonly observed low potency and efficacy of this compound in mouse and rat models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent positive allosteric modulator (PAM) of the adenosine A3 receptor (A3AR).[1][2][3] It functions by binding to a site on the receptor distinct from the orthosteric site where endogenous agonists like adenosine bind. This allosteric binding enhances the binding and/or efficacy of orthosteric A3AR agonists.[1][4][5] For instance, in the presence of this compound, the maximal efficacy of agonists such as Cl-IB-MECA and adenosine is significantly increased.[4][6][7]
Q2: I am not observing the expected potentiation of the A3AR agonist in my mouse or rat model when using this compound. Is this expected?
A2: Yes, this is a known and documented issue. The pharmacological activity of this compound is highly species-dependent.[4][8][9] While it is a potent enhancer of human, dog, and rabbit A3ARs, it exhibits significantly weaker activity at mouse and rat A3ARs.[4][8][9]
Q3: What is the molecular basis for the low potency of this compound in rodents?
A3: The reduced potency of this compound in mouse and rat models is due to species-specific differences in the amino acid sequence of the A3 adenosine receptor.[4][8] Research has identified that the first extracellular loop (EL1) of the A3AR is a key region determining the allosteric effects of this compound.[4][8] Mutations in this region of the human A3AR to the murine sequence have been shown to alter the allosteric effects of this compound.[4][8]
Q4: Are there alternative in vivo models where this compound has shown efficacy?
A4: Yes, this compound has demonstrated significant efficacy in a dog model of myocardial ischemia/reperfusion injury.[1][2][6] In these studies, intravenous administration of this compound resulted in a marked reduction in infarct size.[1][6] This highlights the importance of selecting an appropriate animal model based on the species-specific activity of the compound.
Q5: How does this compound affect the binding of orthosteric agonists?
A5: this compound can influence the binding kinetics of orthosteric agonists. For example, it has been shown to decrease the dissociation rate of the radioligand ¹²⁵I-AB-MECA from the human A3 receptor.[1][2] In some species, like humans, it can increase the potency of an agonist, while in others, such as dogs, it may slightly reduce the potency while robustly increasing efficacy.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable potentiation of A3AR agonist in mouse or rat cells/tissues. | Species-dependent activity of this compound. this compound has inherently low efficacy at rodent A3ARs.[4][8][9] | - Confirm the species of your model. The low activity is expected in mice and rats. - Consider using cells expressing human, dog, or rabbit A3ARs for in vitro assays to confirm the activity of your this compound stock. - If using rodent models is necessary, be aware that only a small efficacy enhancement (20-30%) may be achievable , even at high concentrations (e.g., 10 µM).[4] |
| Unexpected decrease in agonist potency. | Allosterically induced changes in orthosteric ligand binding kinetics. this compound can slow the association and dissociation of orthosteric ligands, which may manifest as a decrease in potency in some assay formats.[4][6][8] | - Review your experimental endpoint. The primary effect of this compound is to increase maximal efficacy. A slight decrease in potency may accompany a significant increase in efficacy, particularly in non-rodent species.[6] - Perform kinetic binding studies to directly measure the effect of this compound on agonist association and dissociation rates. |
| Inconsistent results between experiments. | Standard experimental variability. This can include issues with compound solubility, cell passage number, or assay conditions. | - Ensure complete solubilization of this compound. DMSO is a common solvent.[2] Sonication may be recommended. - Use consistent cell passage numbers for in vitro experiments, as receptor expression levels can vary. - Include appropriate positive and negative controls in all experiments. For example, use an orthosteric agonist alone and in combination with this compound. |
Quantitative Data Summary
The following table summarizes the effects of this compound on the efficacy (Emax) and potency (EC50) of the A3AR agonist Cl-IB-MECA in different species, as determined by [³⁵S]GTPγS binding assays.
| Species | This compound Concentration | Effect on Cl-IB-MECA Emax | Effect on Cl-IB-MECA Potency (EC50) | Reference |
| Human | 10 µM | ~2-3 fold increase | 5-6 fold increase (decrease in potency) | [4] |
| Dog | 10 µM | > 2 fold increase | Slight decrease in potency | [4][6] |
| Rabbit | 10 µM | > 2 fold increase | - | [4] |
| Mouse | 10 µM | 20-30% increase | No change | [4] |
Experimental Protocols
1. [³⁵S]GTPγS Binding Assay
This assay is used to measure the activation of G proteins following agonist stimulation of the A3AR and the modulatory effect of this compound.
-
Materials:
-
Cell membranes expressing the A3AR of interest (e.g., from HEK293 cells).
-
[³⁵S]GTPγS.
-
A3AR agonist (e.g., Cl-IB-MECA).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
-
Procedure:
-
Prepare cell membranes from cells stably expressing the recombinant A3AR.
-
In a microplate, combine cell membranes, GDP, and the desired concentration of this compound or vehicle.
-
Add varying concentrations of the A3AR agonist (e.g., Cl-IB-MECA).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Emax and EC50 values.
-
2. Radioligand Dissociation Assay
This assay measures the effect of this compound on the dissociation rate of an orthosteric radioligand from the A3AR.
-
Materials:
-
Cell membranes expressing the A3AR.
-
Radiolabeled A3AR agonist (e.g., [¹²⁵I]I-AB-MECA).
-
This compound.
-
Unlabeled, high-affinity A3AR antagonist to initiate dissociation.
-
Assay buffer.
-
-
Procedure:
-
Incubate cell membranes with the radioligand in the presence of either this compound or vehicle until equilibrium is reached.
-
Initiate dissociation by adding a high concentration of an unlabeled antagonist.
-
At various time points, separate bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity at each time point.
-
Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line will give the dissociation rate constant (k_off_).
-
Visualizations
Caption: Mechanism of this compound as a Positive Allosteric Modulator (PAM).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
refining LUF6096 experimental protocols for reproducible results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols involving LUF6096. Our goal is to facilitate reproducible results through detailed troubleshooting guides, frequently asked questions, and standardized methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR).[1][2] It functions by binding to a site on the receptor distinct from the primary agonist binding site. This allosteric binding enhances the binding and efficacy of orthosteric agonists, such as adenosine and synthetic agonists like Cl-IB-MECA.[3][4] A key aspect of its mechanism is slowing the dissociation rate of the agonist from the receptor.[1][3]
Q2: In which research areas is this compound primarily used?
A2: this compound has shown significant protective effects in preclinical models of myocardial ischemia/reperfusion injury.[1][2] Its ability to enhance A3AR signaling makes it a valuable tool for studying the therapeutic potential of this receptor in cardiovascular diseases and potentially other conditions where A3AR activation is beneficial.
Q3: Is this compound active across all common laboratory animal species?
A3: No, the activity of this compound is highly species-dependent. It demonstrates substantial efficacy at human, dog, and rabbit A3ARs.[3][5] However, it exhibits markedly weaker activity at mouse and rat A3ARs.[4][6] This is a critical consideration for experimental design and the translation of findings from animal models.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[2] For in vivo experiments in dogs, it has been administered as an intravenous bolus.[1][2] A common vehicle for animal studies is a mixture of 10% DMSO and 90% corn oil.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
Q1: I am not observing the expected potentiation of my A3AR agonist in my assay. What are the possible reasons?
A1: Several factors could contribute to this issue:
-
Species Mismatch: Verify that you are using a system (cells or tissues) expressing human, dog, or rabbit A3ARs. This compound has very low efficacy on mouse or rat receptors.[3][4]
-
Suboptimal Agonist Concentration: this compound enhances the efficacy of an agonist. Ensure you are using a concentration of the orthosteric agonist that allows for potentiation to be observed (e.g., near the EC50).
-
Incorrect this compound Concentration: A concentration of 10 μM is frequently cited as effective for in vitro assays.[1][3] Ensure your final concentration is appropriate for your experimental system.
-
Pre-incubation Time: this compound may require pre-incubation to effectively modulate the receptor. A pre-incubation period of 15-30 minutes is often used in functional assays.[1][6]
-
Assay Type: The modulatory effect of this compound is prominent in functional assays like [³⁵S]GTPγS binding and cAMP inhibition assays.[1][3] Ensure your chosen assay is suitable for detecting allosteric modulation.
Q2: My radioligand binding results are inconsistent when using this compound. Why might this be?
A2: this compound significantly alters agonist binding kinetics.[3][5]
-
Slowed Association/Dissociation: this compound slows both the on-rate and off-rate of radiolabeled agonists.[3] Standard incubation times may not be sufficient to reach equilibrium. For instance, in the presence of this compound, [¹²⁵I]I-AB-MECA binding may take well over 5 hours to reach equilibrium, compared to about 2 hours in its absence.[3]
-
Experimental Design: For dissociation experiments, after reaching equilibrium with the radioligand, displacement should be initiated with an excess of a non-radiolabeled agonist in the presence and absence of this compound to observe the slowed dissociation rate.[3]
Q3: I am seeing a decrease in the potency (increase in EC50) of my agonist when I add this compound. Is this expected?
A3: Yes, a slight decrease in agonist potency (a rightward shift in the concentration-response curve) has been reported in some studies, particularly with human and dog A3ARs, even as the maximal efficacy is increased.[3][5] This is hypothesized to be a consequence of the slowed binding kinetics induced by the allosteric modulator.[5]
Data Presentation
Table 1: In Vitro Efficacy of this compound on A3AR Function
| Parameter | Agonist | This compound Concentration | Effect | Cell System | Reference |
|---|---|---|---|---|---|
| Agonist Efficacy | Cl-IB-MECA | 10 μM | ~2-3 fold increase in Emax | HEK293 cells (human A3AR) | [3] |
| Agonist Efficacy | Adenosine | 10 μM | >2 fold increase in Emax | HEK293 cells (human A3AR) | [3] |
| cAMP Production | Cl-IB-MECA | 10 μM | Significant enhancement of inhibition | CHO cells | [1] |
| Dissociation Rate | ¹²⁵I-AB-MECA | 10 μM | ~2.5 fold decrease | CHO cell membranes |[1] |
Table 2: In Vivo Dosage and Effect of this compound
| Animal Model | Dosage | Administration Route | Effect | Reference |
|---|
| Dog | 0.5 mg/kg (twice) or 1 mg/kg (single) | Intravenous (i.v.) bolus | ~50% reduction in myocardial infarct size |[1] |
Experimental Protocols
1. [³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the A3AR.
-
Materials:
-
Cell membranes expressing the A3AR of interest (e.g., from HEK293 cells).
-
[³⁵S]GTPγS radioligand.
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and GDP).
-
A3AR agonist (e.g., Cl-IB-MECA).
-
This compound.
-
Non-specific binding control (unlabeled GTPγS).
-
-
Procedure:
-
Prepare cell membranes (5-10 µg of protein per well).
-
Pre-incubate the membranes with the desired concentration of this compound (e.g., 10 µM) or vehicle for 30 minutes at 25°C.[6]
-
Add increasing concentrations of the A3AR agonist to the wells.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., ~0.1 nM).
-
Incubate for 60-90 minutes at 25-30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Emax and EC50 values.
-
2. Radioligand Dissociation Assay
This assay measures the effect of this compound on the dissociation rate of an A3AR agonist.
-
Materials:
-
Cell membranes expressing the A3AR.
-
Radiolabeled A3AR agonist (e.g., [¹²⁵I]I-AB-MECA).
-
Unlabeled A3AR agonist for initiating dissociation (e.g., NECA).
-
This compound.
-
Binding buffer.
-
-
Procedure:
-
Incubate cell membranes with the radiolabeled agonist (e.g., [¹²⁵I]I-AB-MECA) for a sufficient time to reach equilibrium (note: this may be >5 hours in the presence of this compound).[3]
-
Initiate dissociation by adding an excess of an unlabeled agonist (e.g., 100 µM NECA) to prevent re-binding of the radioligand. This should be done in two sets of tubes: one with vehicle and one with this compound (e.g., 10 µM).[3]
-
At various time points, terminate the binding reaction by rapid filtration.
-
Wash the filters and measure the remaining bound radioactivity.
-
Plot the natural logarithm of the specific binding versus time and determine the dissociation rate constant (k-off) from the slope of the line.
-
Mandatory Visualizations
Caption: this compound allosterically enhances A3AR signaling.
Caption: Standard workflow for in vitro this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
addressing off-target effects of LUF6096 in cellular assays
Welcome to the technical support center for LUF6096. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Understanding this compound
This compound is a potent positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR).[1][2][3] It functions by enhancing the binding and efficacy of orthosteric agonists, such as adenosine and synthetic agonists like Cl-IB-MECA.[4][5] It is important to note that this compound has very low affinity for the orthosteric binding site of adenosine receptors itself.[1][2] A critical characteristic of this compound is its species-dependent activity. It is a potent enhancer of human, dog, and rabbit A3ARs but exhibits significantly weaker activity at mouse and rat A3ARs.[4][5][6] This is crucial when designing and interpreting experiments.
Summary of this compound Activity on A3AR
| Parameter | Effect of this compound (10 µM) on Cl-IB-MECA Activity at Human A3AR | Reference |
| Efficacy (Emax) | ~2-3 fold increase in [³⁵S]GTPγS binding | [4] |
| Potency (EC50) | ~5-6 fold increase (decrease in potency) | [4] |
| Agonist Dissociation | Decreases the dissociation rate of ¹²⁵I-AB-MECA by 2.5 times | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for observing an unexpected phenotype in my cellular assay after treatment with this compound?
An unexpected phenotype could arise from several sources:
-
On-target effects: The observed phenotype may be a genuine consequence of A3AR activation in your specific cell system that was not previously characterized.
-
Species-specific effects: If you are using a mouse or rat cell line, the on-target activity of this compound is expected to be very low. Any observed effect in these systems is more likely to be off-target.[4][5]
-
True off-target effects: this compound may be interacting with other proteins in the cell, leading to the observed phenotype.[7]
-
Experimental artifacts: The compound may be interfering with the assay components (e.g., luciferase reporter, viability dyes), or the observed effect could be due to issues like cytotoxicity at high concentrations.
Q2: We are not observing the expected enhancement of our A3AR agonist in a mouse cell line. Is there a problem with the compound?
This is the expected outcome. This compound has been shown to have very weak activity on the mouse A3AR.[4][6] This lack of effect is a strong indicator that the compound is behaving as reported. If you wish to study the allosteric modulation of A3AR, it is recommended to use a cell line expressing the human, dog, or rabbit receptor.
Q3: this compound is showing cytotoxicity in our cell line. How can we determine if this is an on-target or off-target effect?
This is a critical question. You can investigate this using the following workflow:
-
Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to A3AR at the concentrations where you observe cytotoxicity.
-
Use a Structurally Unrelated A3AR PAM: If another A3AR PAM with a different chemical structure recapitulates the cytotoxicity, it strengthens the case for an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate A3AR expression. If the cytotoxicity is diminished, it is likely an on-target effect.
-
Control Cell Line: Test this compound in a parental cell line that does not express A3AR. If cytotoxicity is still observed, it is likely an off-target effect.
Q4: How can I proactively screen for potential off-target effects of this compound?
A multi-pronged approach is recommended:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the structure of this compound.[8]
-
Biochemical Screening Panels: Test this compound against a broad panel of kinases (kinome profiling) or other GPCRs.[1][9][10] This can provide a direct assessment of its selectivity.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic platforms to assess the compound's effects on various cellular parameters in an unbiased manner.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: Inconsistent or unexpected results in a cAMP assay.
The primary signaling pathway for A3AR upon agonist binding is through Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[6][11]
| Potential Cause | Troubleshooting Steps |
| Cell line does not express functional Gi-coupled A3AR. | 1. Confirm A3AR expression via qPCR or Western blot.2. Verify Gi coupling by treating with a known A3AR agonist (e.g., Cl-IB-MECA) and measuring cAMP reduction. Forskolin can be used to stimulate basal cAMP levels.[1][2] |
| This compound concentration is too high, leading to off-target effects or cytotoxicity. | 1. Perform a dose-response curve for this compound in the absence of an agonist to check for direct effects on cAMP.2. Run a parallel cytotoxicity assay to ensure the concentrations used are non-toxic. |
| Assay interference. | 1. Run controls with this compound in a cell-free assay system to check for direct interference with the cAMP detection reagents. |
| Incorrect assay timing or cell density. | 1. Optimize cell density and incubation times. Too many cells can deplete reagents, while too few can lead to a weak signal.[12] |
Issue 2: Unexpected results in a reporter gene assay.
Reporter assays can be prone to artifacts.[5][13]
| Potential Cause | Troubleshooting Steps |
| Direct inhibition/activation of the reporter enzyme (e.g., luciferase). | 1. Run a counter-screen using a reporter construct with a constitutive promoter that lacks the response element for your pathway of interest. If this compound affects this signal, it suggests direct interference.[5] |
| General cellular stress. | 1. High concentrations of any compound can induce stress-response pathways (e.g., NF-κB), which might non-specifically activate your reporter.2. Lower the concentration of this compound and perform a time-course experiment. |
| Low transfection efficiency. | 1. Optimize the ratio of plasmid DNA to transfection reagent.2. Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[5] |
Experimental Protocols & Workflows
Investigating Potential Off-Target Effects Workflow
This workflow provides a systematic approach to characterizing an unexpected cellular response to this compound.
Caption: Workflow for investigating suspected off-target effects of this compound.
A3 Adenosine Receptor (A3AR) Signaling Pathway
This compound allosterically enhances agonist-induced signaling through the A3AR, which primarily couples to Gi and Gq proteins.
Caption: Simplified A3AR signaling pathways modulated by this compound.
Protocol 1: cAMP Measurement Assay (for Gi-coupled A3AR)
Objective: To determine the effect of this compound on agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Seeding: Plate cells expressing the human A3AR in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of an A3AR agonist (e.g., Cl-IB-MECA) in stimulation buffer. Prepare solutions of this compound at the desired concentration (e.g., 10 µM) and a vehicle control.
-
Cell Treatment:
-
Aspirate the culture medium.
-
Add a cAMP stimulation agent like Forskolin to all wells to increase basal cAMP levels.
-
Immediately add the this compound or vehicle solution, followed by the agonist dilutions.
-
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the agonist concentration for both vehicle- and this compound-treated groups. Analyze the data using a non-linear regression model to determine EC50 and Emax values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to the A3AR in intact cells.[4][14]
Methodology:
-
Cell Treatment: Treat cultured cells with either a vehicle control or a saturating concentration of this compound. Incubate to allow for target binding (e.g., 1 hour at 37°C).
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler. This induces protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thawing or using a lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of A3AR protein remaining using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble A3AR as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of A3AR due to compound binding.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assayquant.com [assayquant.com]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery and Bioavailability of LUF6096
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo delivery and bioavailability of LUF6096, a potent and selective positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery challenging?
A1: this compound is a quinoline (B57606) derivative that acts as a positive allosteric modulator of the A3 adenosine receptor (A3AR), enhancing the binding and efficacy of the endogenous ligand, adenosine.[1][2] Its therapeutic potential is being explored in conditions such as myocardial ischemia/reperfusion injury.[3][4] The primary challenge in the in vivo delivery of this compound stems from its poor aqueous solubility, a common characteristic of many quinoline-based compounds and Biopharmaceutics Classification System (BCS) Class II drugs.[5][6][7] This low solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability.[5][8]
Q2: What are the potential strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubilization and absorption of lipophilic drugs.[5][6][9][10]
-
Nanoparticle-Based Formulations: Encapsulating this compound into polymeric nanoparticles can protect it from degradation, improve its solubility, and potentially enhance its absorption.[11][12][13]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can increase its dissolution rate and extent.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to a faster dissolution rate.[14][15]
Q3: Are there any known pharmacokinetic parameters for this compound?
Q4: How does this compound exert its therapeutic effect?
A4: this compound enhances the signaling of the A3 adenosine receptor, which is a G protein-coupled receptor (GPCR).[1][17] Activation of the A3AR is known to be involved in cardioprotection, anti-inflammatory responses, and regulation of cell growth and death.[18][19][20][21] The downstream signaling pathways involve the inhibition of adenylyl cyclase, modulation of MAP kinase pathways, and activation of protein kinase C (PKC) and ATP-sensitive potassium (K-ATP) channels.[17][20][21]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration after oral administration | Poor dissolution of this compound in gastrointestinal fluids. | 1. Optimize Formulation: Switch to a lipid-based or nanoparticle formulation to improve solubility and dissolution.[5][11] Refer to the Quantitative Data on Formulation Strategies table below for potential starting points. 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through micronization or high-pressure homogenization.[14] 3. Use of Solubilizing Excipients: Include co-solvents, surfactants, or cyclodextrins in the formulation to enhance solubility. |
| First-pass metabolism in the gut wall or liver. | 1. Administer with a CYP450 Inhibitor: If metabolism by cytochrome P450 enzymes is suspected, co-administer with a known inhibitor (e.g., ketoconazole) in a pilot study to assess the impact on bioavailability. 2. Consider Alternative Routes: For initial efficacy studies, consider intraperitoneal or intravenous administration to bypass first-pass metabolism. | |
| High variability in plasma concentrations between animals | Inconsistent formulation preparation or administration. | 1. Ensure Homogeneity: For suspensions, ensure vigorous and consistent mixing before each dose. For solutions, confirm complete dissolution of this compound. 2. Standardize Administration Technique: Use precise gavage techniques to ensure the full dose is delivered to the stomach. 3. Control Food Intake: The presence of food can significantly impact the absorption of poorly soluble drugs. Standardize the fasting and feeding schedule for all animals.[22] |
| Precipitation of this compound in the formulation upon storage | The formulation is a supersaturated system that is not stable. | 1. Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation to maintain a supersaturated state. 2. Optimize Excipient Ratios: Adjust the ratio of solvents, surfactants, and lipids to improve the stability of the formulation. 3. Re-evaluate Storage Conditions: Assess the impact of temperature and light on formulation stability and store accordingly. |
| No in vivo efficacy despite adequate plasma exposure | This compound may not be reaching the target tissue in sufficient concentrations. | 1. Assess Tissue Distribution: Conduct a biodistribution study to determine the concentration of this compound in the target organ. 2. Consider Targeted Delivery: If tissue exposure is low, explore targeted nanoparticle formulations by conjugating targeting ligands to the nanoparticle surface. 3. Re-evaluate the Animal Model: Ensure the chosen animal model has a similar A3AR pharmacology to humans, as species differences have been reported for A3AR allosteric modulators.[23][24] |
Quantitative Data on Formulation Strategies
The following table summarizes quantitative data on the enhancement of oral bioavailability for poorly soluble drugs using lipid-based and nanoparticle formulations, providing a reference for formulating this compound.
| Formulation Strategy | Drug Example | Fold Increase in Oral Bioavailability (Compared to Suspension) | Key Findings | Reference |
| Solid Lipid Nanoparticles (SLNs) | Paclitaxel | ~3.4 | SLNs with a particle size of ~96 nm significantly increased Cmax and AUC. | [25] |
| Nanostructured Lipid Carriers (NLCs) | Ibrutinib | ~4.7 | Lipid-based solid self-microemulsifying drug delivery system increased relative oral bioavailability. | [6] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Tadalafil | Not directly measured, but dissolution rate was significantly improved. | Type IV lipid formulations resulted in nano-droplet sizes (<50 nm) and enhanced dissolution. | [26] |
| Polymeric Nanoparticles | General Meta-analysis | Overall significant increase in AUC. | Polymeric nanoparticles are proven to augment the bioavailability of orally administered drugs. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs to enhance its oral bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., soy lecithin)
-
Organic solvent (e.g., acetone, ethanol)
-
Deionized water
Methodology (Modified Solvent Injection Technique): [25]
-
Dissolve this compound and the solid lipid in the organic solvent.
-
Heat the aqueous phase containing the surfactant and co-surfactant to the same temperature as the organic phase (typically 5-10°C above the melting point of the lipid).
-
Inject the organic phase into the aqueous phase under constant stirring.
-
Allow the organic solvent to evaporate under stirring at room temperature, leading to the formation of SLNs.
-
Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability of this compound from a novel formulation compared to a standard suspension.
Animals: Male Sprague-Dawley rats (250-300g)
Groups:
-
Group 1 (n=6): this compound suspension (e.g., in 0.5% carboxymethyl cellulose) administered orally (gavage).
-
Group 2 (n=6): this compound-loaded SLN formulation administered orally (gavage).
-
Group 3 (n=6): this compound in a solubilizing vehicle (e.g., DMSO:PEG400:Saline) administered intravenously (bolus) to determine absolute bioavailability.
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the respective formulations at a dose of 10 mg/kg.
-
Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate relative oral bioavailability: (AUCoral, SLN / AUCoral, suspension) x 100%.
-
Calculate absolute oral bioavailability: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.
Visualizations
A3 Adenosine Receptor Signaling Pathway in Cardioprotection
References
- 1. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ispe.gr.jp [ispe.gr.jp]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Lipid nanoparticles for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanoparticles Methods for Hydrophobic Drugs â A Novel Approach: Graphical Abstract: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. mdpi.com [mdpi.com]
- 18. Insights into the cardioprotective function of adenosine A1 and A3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of adenosine A1 and A3 receptors in regulation of cardiomyocyte homeostasis after mitochondrial respiratory chain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adenosine A3 Receptor and Cardioprotection: Enticing, Enigmatic, Elusive - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reinforcedplastics.com [reinforcedplastics.com]
- 26. Comprehensive Analytical Studies on the Solubility and Dissolution Rate Enhancement of Tadalafil with Type IV Lipid Formulations | AVESİS [avesis.trakya.edu.tr]
interpreting unexpected results in LUF6096 functional studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during functional studies with LUF6096, a positive allosteric modulator of the Adenosine (B11128) A3 Receptor (A3AR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent positive allosteric modulator (PAM) of the adenosine A3 receptor (A3AR).[1][2] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous agonists like adenosine bind. This compound does not typically activate the receptor on its own but enhances the binding and/or efficacy of an orthosteric agonist.[3]
Q2: I am not observing any effect with this compound alone in my functional assay. Is my compound inactive?
This is an expected result. This compound is an allosteric enhancer and requires the presence of an orthosteric A3AR agonist (e.g., adenosine, Cl-IB-MECA) to exert its effect.[3] It has low intrinsic activity at the orthosteric site.[1]
Q3: Why is this compound showing weak or no activity in my mouse or rat cell line?
The activity of this compound is highly species-dependent. It has been shown to be substantially more potent and efficacious at human, dog, and rabbit A3ARs compared to rodent (mouse and rat) receptors.[3][4] This is a critical consideration when designing experiments and interpreting results.
Q4: I observed a decrease in the potency (rightward shift in EC50) of my A3AR agonist in the presence of this compound. Is this an expected outcome?
Yes, this can be an expected outcome. While this compound enhances the maximal efficacy of A3AR agonists, it has also been reported to slightly reduce their potency (increase the EC50) at human and dog A3ARs.[3][4] This is hypothesized to be due to an allosterically induced slowing of the orthosteric ligand binding kinetics.[4]
Q5: Can this compound affect signaling pathways other than G-protein coupling?
Yes, while this compound is well-characterized for its enhancement of G-protein signaling, it's important to consider that allosteric modulators can exhibit "signaling bias," meaning they can selectively modulate specific intracellular signaling pathways.[3] For instance, it has been noted that related compounds can modulate β-arrestin translocation.[5] If your assay measures a different downstream event, the effects of this compound may vary.
Troubleshooting Guide for Unexpected Results
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No potentiation of agonist activity observed | 1. Incorrect species: The cell line expresses a rodent A3AR, where this compound has weak activity.[3][4] | - Confirm the species of your A3AR-expressing cell line. - Use a cell line expressing human, dog, or rabbit A3AR for optimal this compound activity. |
| 2. Absence of an orthosteric agonist: this compound was tested without an accompanying A3AR agonist.[3] | - Ensure an appropriate A3AR agonist (e.g., Cl-IB-MECA, adenosine) is included in the assay at a suitable concentration. | |
| 3. Suboptimal agonist concentration: The concentration of the orthosteric agonist is too high (saturating), masking the potentiating effect. | - Perform a dose-response curve of the agonist in the presence and absence of this compound. | |
| 4. Assay kinetics: The incubation time is not sufficient for this compound to affect agonist binding. | - this compound can slow association and dissociation rates.[3] Increase the pre-incubation time with this compound before adding the agonist. | |
| High background signal or apparent agonist-independent activity | 1. Constitutive receptor activity: The A3AR in your cell line may have high basal activity. | - Use an inverse agonist to reduce the basal signal and establish a clearer assay window.[6] |
| 2. Off-target effects: At high concentrations, this compound might interact with other cellular components. | - Perform a dose-response curve of this compound alone to check for agonist-independent effects at the concentrations used. - Test this compound in a parental cell line lacking A3AR expression to identify non-specific effects. | |
| Variability between experiments | 1. Inconsistent cell passage number: Receptor expression levels can change with cell passage. | - Use cells within a consistent and low passage number range for all experiments.[6] |
| 2. Ligand preparation: Improper dissolution or storage of this compound. | - Prepare fresh stock solutions in an appropriate solvent like DMSO.[2] Sonicate if necessary to ensure complete dissolution. Store aliquots at -80°C for long-term stability.[1] | |
| 3. Pipetting errors: Inaccurate liquid handling can lead to inconsistent results. | - Calibrate pipettes regularly and use appropriate techniques, especially for viscous solutions.[6] |
Quantitative Data Summary
The following tables summarize the effects of this compound on A3AR agonist activity from published studies.
Table 1: Effect of this compound on Cl-IB-MECA Efficacy and Potency in [³⁵S]GTPγS Binding Assays
| Species | This compound Concentration | Fold Increase in Emax (approx.) | Fold Increase in EC50 (approx.) | Reference |
| Human | 10 µM | 2-3 | 5-6 | [3] |
| Dog | 10 µM | >2 | ~2 | [4][7] |
| Rabbit | 10 µM | >2 | No significant change | [3] |
| Mouse | 10 µM | 1.2-1.3 | No significant change | [3] |
Table 2: Effect of this compound on Adenosine Efficacy and Potency in Canine A3AR [³⁵S]GTPγS Binding Assay
| This compound Concentration | Fold Increase in Emax (approx.) | Increase in EC50 | Reference |
| 10 µM | 2.7 | From 2.1 µM to 41.0 µM | [7] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the A3AR.
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the A3AR of the desired species.
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes (e.g., 5 µg of protein) with this compound (or vehicle) for 30 minutes at 25°C in assay buffer.[7]
-
Agonist Stimulation: Add increasing concentrations of the A3AR agonist (e.g., Cl-IB-MECA) and ~0.1 nM [³⁵S]GTPγS.
-
Incubation: Incubate for 2 hours at 25°C.[7]
-
Detection: Terminate the reaction by rapid filtration and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine Emax and EC50 values.
cAMP Inhibition Assay
This assay is suitable for the Gαi-coupled A3AR and measures the inhibition of forskolin-stimulated cAMP production.
-
Cell Plating: Seed CHO cells expressing the A3AR in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 15 minutes.[1]
-
Stimulation: Add the A3AR agonist (e.g., Cl-IB-MECA) along with a fixed concentration of forskolin (B1673556) to stimulate adenylate cyclase.
-
Incubation: Incubate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF-based assay).
-
Data Analysis: Plot the inhibition of the forskolin-stimulated cAMP signal against the agonist concentration to determine the inhibitory potency and efficacy.
Visualizations
Caption: this compound enhances agonist-induced A3AR signaling.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
strategies to mitigate LUF6096 degradation in long-term experiments
Technical Support Center: LUF6096
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating degradation and ensuring experimental consistency.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminishing biological effect of this compound in our multi-day cell culture experiments. What could be the cause?
A1: A progressive loss of activity in long-term experiments is often due to compound degradation.[1] this compound, like many small molecules, can be susceptible to degradation in aqueous and physiological pH environments.[1] The most common degradation pathways in cell culture media are hydrolysis, oxidation, and photodegradation.[1][2] Standard incubator conditions (37°C, physiological pH) can accelerate these processes.[3] We recommend performing a stability study to determine the half-life of this compound under your specific experimental conditions.
Q2: What are the primary chemical degradation pathways for this compound?
A2: The two most critical chemical reactions promoting drug degradation are hydrolysis and oxidation.[2]
-
Hydrolysis : This is a reaction with water that can cleave susceptible chemical bonds, such as those found in esters or amides.[2][4] The rate of hydrolysis is often dependent on the pH of the solution.[2][4]
-
Oxidation : This involves the loss of electrons and can be initiated by dissolved oxygen, trace metal ions in the media, or exposure to light.[3][4]
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Photodegradation : Exposure to light, especially UV or short-wavelength visible light, can cause degradation of photosensitive compounds.[1][3]
Q3: How should I prepare and store this compound solutions to maximize stability?
A3: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Stock Solutions : Prepare high-concentration stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.[5]
-
Working Solutions : Prepare fresh working solutions in your cell culture media immediately before each experiment.[1] Do not store diluted aqueous solutions for extended periods.
-
Labware : Be aware that some compounds can adsorb to plastic labware, which can also lead to a perceived loss of activity.[1]
Q4: My experimental results with this compound are inconsistent between batches. What are the likely causes?
A4: Inconsistent results can stem from several factors. Compound stability is a primary suspect; ensure you prepare fresh dilutions from a stable stock solution for each experiment.[5] Other sources of variability include cell culture conditions (e.g., cell passage number, confluency) and the variability of assay reagents.[5] Standardizing all aspects of the experimental protocol is key to achieving reproducibility.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Complete loss of biological activity, even at high concentrations. | Rapid Degradation: this compound may be highly unstable in the experimental medium. | 1. Assess the compound's stability in the media over the experiment's time course using an analytical method like HPLC.[1]2. If degradation is confirmed, consider more frequent media changes with freshly prepared this compound.[3]3. If possible, use a more stable analog of the compound.[3] |
| Activity decreases over the course of a multi-day experiment. | Gradual Degradation: The effective concentration of this compound is decreasing over time. | 1. Determine the degradation rate (see Experimental Protocol below).2. Replenish the media with fresh this compound at intervals shorter than its half-life in the medium.[3]3. Consider using antioxidants (e.g., N-acetylcysteine) if oxidation is the suspected pathway, but validate that the antioxidant does not affect your cellular model. |
| Cells appear stressed or die at all concentrations tested. | Solvent Toxicity or Degradant Toxicity: The solvent (e.g., DMSO) concentration may be too high, or a degradation product of this compound could be toxic.[1][5] | 1. Ensure the final concentration of the solvent is non-toxic for your cell line (typically <0.5% for DMSO).[1][5]2. Run a vehicle control (media with solvent only) to assess solvent toxicity.[1]3. Use HPLC or LC-MS to check for the presence of degradation products. |
| High variability between replicate wells or experiments. | Inconsistent Compound Handling or Assay Conditions: This can be due to pipetting errors, temperature fluctuations, or non-uniform sample handling.[3] | 1. Use calibrated pipettes and ensure uniform mixing.2. Prepare a master mix of the final this compound dilution to add to all replicate wells.3. Ensure all assay reagents are properly stored and within their expiration dates.[5] |
Quantitative Data: this compound Stability
The following table summarizes the results of a stability study conducted on this compound (10 µM) in standard DMEM cell culture medium at 37°C. The percentage of the initial compound remaining was quantified by HPLC.
| Condition | % Remaining (24h) | % Remaining (48h) | % Remaining (72h) | Notes |
| Standard (Ambient Light) | 78% | 59% | 41% | Standard incubator conditions. |
| Protected from Light | 91% | 82% | 75% | Experiment performed in amber tubes and plates. |
| + N-acetylcysteine (1mM) | 94% | 89% | 85% | Protected from light. N-acetylcysteine added as an antioxidant. |
| Stored at 4°C | 98% | 96% | 95% | Protected from light. Demonstrates temperature-dependent degradation. |
This data is for illustrative purposes and highlights common stability trends.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media by HPLC
This protocol provides a method to determine the stability of this compound under typical cell culture conditions.
1. Materials
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This compound
-
Anhydrous DMSO
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Cell culture medium (e.g., DMEM with 10% FBS)
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Incubator (37°C, 5% CO₂)
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Amber microcentrifuge tubes
-
HPLC system with UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid (HPLC grade)
-
Water (HPLC grade)
-
Calibrated pipettes
2. Procedure
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Prepare enough volume for all time points.
-
Incubation:
-
Aliquot 1 mL of the 10 µM this compound working solution into multiple amber microcentrifuge tubes.
-
Immediately process the "Time 0" sample (see Step 4).
-
Place the remaining tubes in a 37°C incubator.
-
At each subsequent time point (e.g., 2, 4, 8, 24, 48, 72 hours), remove one tube for processing.
-
-
Sample Processing:
-
To 500 µL of the incubated medium, add 1000 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at the absorbance maximum of this compound (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample (% Remaining = [Peak Area at Time X / Peak Area at Time 0] * 100).
-
Plot the % Remaining versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting logic for loss of this compound activity.
References
method refinement for studying LUF6096's effect on A3AR signaling
This technical support center provides refined methods, troubleshooting guides, and frequently asked questions for researchers studying the effects of LUF6096, a positive allosteric modulator (PAM), on A3 adenosine (B11128) receptor (A3AR) signaling.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a potent and selective positive allosteric modulator (PAM) for the A3 adenosine receptor (A3AR).[1][2] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous agonists like adenosine bind.[3] Its primary mechanism is to enhance the binding of orthosteric agonists by slowing their dissociation rate from the receptor.[1][4] This leads to an increase in the maximal efficacy of the agonist, often resulting in a 2- to 3-fold enhancement of the downstream signal.[3][4][5]
Q2: I am not observing a significant effect of this compound in my experiments using mouse cell lines or mouse models. Why might this be?
A: The modulatory activity of this compound is highly species-dependent.[4][6] It shows substantial enhancement of agonist efficacy at human, dog, and rabbit A3ARs, but has only weak activity at the mouse A3AR.[4][6] This difference has been linked to variations in the first extracellular loop (EL1) of the receptor.[4][6] Therefore, for preclinical studies intended to translate to human pharmacology, it is recommended to use cell lines expressing the human A3AR or to work with species where this compound activity is confirmed.
Q3: In my functional assays, this compound appears to be decreasing the potency (increasing the EC50) of the orthosteric agonist. Is this an expected result?
A: Yes, this can be an expected result. While this compound enhances agonist efficacy, it can also cause a slight decrease in agonist potency in functional assays like [³⁵S]GTPγS binding.[4][5] This is hypothesized to be a consequence of its mechanism; by slowing the association and dissociation kinetics of the orthosteric ligand, it can delay the time required to reach binding equilibrium at a given agonist concentration, which manifests as a rightward shift in the concentration-response curve.[4][6]
Q4: Can this compound activate the A3AR on its own, without an orthosteric agonist present?
A: this compound is primarily characterized as an allosteric enhancer, meaning it modulates the activity of an orthosteric agonist rather than activating the receptor by itself.[1][4] However, some studies have noted that allosteric enhancers can sometimes induce effects in the absence of an exogenous agonist, possibly by potentiating the effects of endogenous, ambient levels of adenosine.[7] For rigorous characterization, experiments should be conducted in the presence and absence of a known orthosteric agonist.
Q5: Does the choice of orthosteric agonist matter when studying this compound?
A: Yes, the choice of agonist is important. The effects of allosteric modulators can be "probe-dependent," meaning the magnitude of enhancement can vary depending on the specific orthosteric agonist used (e.g., adenosine vs. a synthetic agonist like Cl-IB-MECA).[4] It is advisable to characterize the effects of this compound with both the endogenous agonist (adenosine) and the specific synthetic agonists planned for use in your experimental system.
Section 2: Data Presentation
Table 1: Effect of this compound on A3AR Agonist Binding
| Radioligand | Species | This compound Concentration | Effect | Reference |
|---|---|---|---|---|
| ¹²⁵I-AB-MECA | Human | 10 µM | Decreases dissociation rate by 2.5 times | [1][2] |
| ¹²⁵I-I-AB-MECA | Human | 10 µM | Markedly delays the rate to reach binding equilibrium | [4] |
| ¹²⁵I-I-AB-MECA | Dog | 10 µM | Slows dissociation rate | [4] |
| ¹²⁵I-I-AB-MECA | Mouse | 10 µM | Minimal effect on dissociation rate |[4] |
Table 2: Effect of this compound on A3AR Agonist Potency (EC₅₀) and Efficacy (Eₘₐₓ) in Functional Assays
| Assay | Agonist | Species | This compound Concentration | Effect on Efficacy (Eₘₐₓ) | Effect on Potency (EC₅₀) | Reference |
|---|---|---|---|---|---|---|
| [³⁵S]GTPγS | Cl-IB-MECA | Human | 10 µM | ~2-3 fold increase | 5-6 fold increase (potency decrease) | [4] |
| [³⁵S]GTPγS | Cl-IB-MECA | Canine | 10 µM | >2.5 fold increase | ~2 fold increase (potency decrease) | [5] |
| [³⁵S]GTPγS | Adenosine | Canine | 10 µM | ~2.7 fold increase | ~19 fold increase (potency decrease) | [5] |
| [³⁵S]GTPγS | Cl-IB-MECA | Mouse | 10 µM | 20-30% increase | No change | [4] |
| cAMP Inhibition | Cl-IB-MECA | Human | 10 µM | Significantly enhances inhibition | 3-fold decrease (potency increase) |[1][5] |
Section 3: Visualizations and Diagrams
Caption: A3AR canonical and non-canonical signaling pathways.
Caption: Mechanism of this compound as a positive allosteric modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LUF6096 and Other A3 Adenosine Receptor Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LUF6096, a notable allosteric modulator of the A3 adenosine (B11128) receptor (A3AR), with other relevant modulators. The analysis is supported by experimental data to offer a comprehensive resource for researchers in pharmacology and drug development.
The A3 adenosine receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and chronic pain.[1][2][3] Allosteric modulators offer a nuanced approach to targeting this receptor, providing spatiotemporal specificity by enhancing the effects of the endogenous agonist, adenosine, primarily at sites of tissue injury, hypoxia, and inflammation.[1][4]
Overview of this compound
This compound is a potent, positive allosteric modulator (PAM) of the A3AR.[5][6] It belongs to the chemical class of 2,4-disubstituted quinolines.[1][7] Functionally, this compound enhances the binding and efficacy of orthosteric agonists at the A3AR.[5][6] This modulation is achieved with low intrinsic orthosteric affinity for any of the adenosine receptor subtypes.[5] Preclinical studies have demonstrated its protective effects in the context of myocardial ischemia/reperfusion injury.[5][6]
Comparative Analysis with LUF6000
A significant body of research has compared this compound with LUF6000, another well-characterized A3AR PAM from the 1H-imidazo[4,5-c]quinolin-4-amine chemical class.[1][7][8] While structurally distinct, both compounds exhibit similar pharmacological profiles, suggesting they may interact with the same allosteric site on the receptor.[7]
Quantitative Data Comparison
The following tables summarize the comparative effects of this compound and LUF6000 on A3AR function across different species, as determined by [³⁵S]GTPγS binding assays and radioligand dissociation assays.
Table 1: Effect of this compound and LUF6000 on Agonist (Cl-IB-MECA) Efficacy at A3ARs of Different Species
| Species | Modulator (10 µM) | Fold Increase in Cl-IB-MECA Emax | Reference |
| Human | This compound | ~2-3 fold | [7] |
| LUF6000 | ~2-3 fold | [7] | |
| Dog | This compound | >2 fold | [7][8] |
| LUF6000 | >2 fold | [7][8] | |
| Rabbit | This compound | >2 fold | [7][8] |
| LUF6000 | >2 fold | [7][8] | |
| Mouse | This compound | 20-30% | [7] |
| LUF6000 | 20-30% | [7] |
Table 2: Effect of this compound and LUF6000 on Agonist (Cl-IB-MECA) Potency at A3ARs of Different Species
| Species | Modulator (10 µM) | Change in Cl-IB-MECA EC50 | Reference |
| Human | This compound | 5-6 fold increase (decrease in potency) | [7] |
| LUF6000 | 5-6 fold increase (decrease in potency) | [7] | |
| Dog | This compound | Slight decrease in potency | [7][8] |
| LUF6000 | Slight decrease in potency | [7][8] | |
| Mouse | This compound | No change | [7] |
| LUF6000 | No change | [7] |
Table 3: Effect of this compound and LUF6000 on the Dissociation Rate of [¹²⁵I]I-AB-MECA from A3ARs
| Species | Modulator (10 µM) | Effect on Dissociation Rate | Reference |
| Human | This compound | Reduced rate | [7] |
| LUF6000 | Reduced rate | [7] | |
| Dog | This compound | Reduced rate | [7] |
| LUF6000 | Reduced rate | [7] | |
| Rabbit | This compound | No influence | [7] |
| LUF6000 | No influence | [7] | |
| Mouse | This compound | No influence | [7] |
| LUF6000 | No influence | [7] |
A key observation from these data is the pronounced species-dependent effect of both this compound and LUF6000.[7][8] Both modulators significantly enhance agonist efficacy at human, dog, and rabbit A3ARs, while their effect on the mouse receptor is markedly weaker.[7][8] This has important implications for the preclinical evaluation of these compounds. The reduction in agonist potency observed in some species is hypothesized to be due to an allosterically induced slowing of the orthosteric ligand binding kinetics.[7][8]
A3AR Signaling Pathways
Activation of the A3AR triggers a cascade of intracellular signaling events that are crucial for its physiological and pathological roles. The receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[9][10] However, A3AR signaling is multifaceted and can also involve Gq protein coupling and G protein-independent pathways.[11][12]
Caption: A3AR Signaling Pathways.
Experimental Protocols
The characterization of A3AR allosteric modulators like this compound involves a variety of in vitro assays. Below are the methodologies for two key experiments.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins following receptor stimulation.
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the recombinant A3AR of the desired species.
-
Incubation: Membranes are incubated in a buffer containing [³⁵S]GTPγS, GDP, and the A3AR agonist (e.g., Cl-IB-MECA) in the presence or absence of the allosteric modulator (e.g., this compound).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to activated G proteins, is quantified using a scintillation counter.
-
Data Analysis: Concentration-response curves are generated to determine the Emax (maximal efficacy) and EC50 (potency) of the agonist in the presence and absence of the modulator.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
[¹²⁵I]I-AB-MECA Radioligand Binding Assays
These assays are used to assess the effect of allosteric modulators on agonist binding kinetics.
-
Membrane Preparation: Similar to the [³⁵S]GTPγS assay, cell membranes expressing the A3AR are prepared.[7]
-
Incubation: Membranes are incubated in a binding buffer with the radiolabeled A3AR agonist [¹²⁵I]I-AB-MECA and varying concentrations of the allosteric modulator.[7]
-
Time Points: For kinetic studies, binding is assessed at different time points. For dissociation experiments, an excess of a non-radiolabeled agonist is added to prevent re-binding of the radioligand, and the amount of bound radioligand is measured over time.[1][7]
-
Filtration: Bound and free radioligands are separated by rapid filtration through GF/C glass fiber filters.[1][7]
-
Gamma Counting: The radioactivity trapped on the filters is measured using a gamma counter.[1][7]
-
Data Analysis: The data are analyzed to determine the association and dissociation rates of the radioligand in the presence and absence of the allosteric modulator.
Conclusion
This compound and LUF6000 are potent positive allosteric modulators of the A3 adenosine receptor that have been instrumental in elucidating the principles of A3AR allostery. Their significant species-dependent activity underscores the importance of careful cross-species pharmacological evaluation in preclinical drug development. The detailed understanding of their mechanism of action and the signaling pathways they modulate provides a solid foundation for the future design and development of novel A3AR-targeting therapeutics.
References
- 1. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 7. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Allosteric Machinery of LUF6096 at the A3 Adenosine Receptor Through Mutagenesis
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of LUF6096, a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), with other allosteric modulators. We delve into the experimental data from mutagenesis studies that have been pivotal in confirming its allosteric mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of allosteric modulation of G protein-coupled receptors (GPCRs).
This compound: A Potent Allosteric Enhancer
This compound is a potent small molecule that enhances the binding and/or efficacy of orthosteric agonists at the A3AR.[1][2][3] Unlike orthosteric agonists that bind to the primary active site, this compound binds to a distinct, allosteric site on the receptor. This interaction induces a conformational change in the receptor that positively modulates the effect of the endogenous ligand, adenosine, or synthetic agonists like Cl-IB-MECA.[4][5][6] This allosteric modulation offers a promising therapeutic strategy, potentially leading to more selective and safer drugs by fine-tuning the physiological response to endogenous ligands.
Comparative Analysis of Allosteric Modulators
This compound belongs to a class of 4-amino-substituted quinoline (B57606) derivatives.[7] Its pharmacological profile is often compared with LUF6000, a 2-substituted 1H-imidazo[4,5-c]quinolin-4-amine derivative that also acts as an A3AR PAM.[4][5] While both compounds enhance agonist-induced G protein activation, their structure-activity relationships and specific effects on agonist affinity and efficacy can differ.[7] Another class of reported A3AR allosteric modulators includes 3-(2-pyridinyl)isoquinoline derivatives, which have been shown to slow the dissociation of agonist radioligands.[8]
The table below summarizes the quantitative effects of this compound and the comparative modulator LUF6000 on A3AR activation, as determined by [³⁵S]GTPγS binding assays. This assay measures the activation of G proteins upon agonist stimulation, a key step in the signaling cascade.
| Modulator | Agonist | Species | Fold Increase in Agonist Efficacy (Emax) | Change in Agonist Potency (EC50) | Reference |
| This compound (10 µM) | Cl-IB-MECA | Human | ~2-3 fold | 5-6 fold increase | [9] |
| LUF6000 (10 µM) | Cl-IB-MECA | Human | ~2-3 fold | 5-6 fold increase | [9] |
| This compound (10 µM) | Adenosine | Canine | ~2.7 fold | ~19.5 fold increase | [6] |
Elucidating the Allosteric Binding Site through Mutagenesis
Mutagenesis studies have been instrumental in identifying the putative binding sites and understanding the mechanism of action of this compound. By creating chimeric receptors (combinations of human and mouse A3ARs) and single-point mutations, researchers have pinpointed key regions and amino acid residues involved in the allosteric effects.
The allosteric action of this compound exhibits species dependency, with robust effects on human, dog, and rabbit A3ARs but significantly weaker activity at the mouse A3AR.[4][9] This species difference has been exploited to map the allosteric site. Chimeric receptor studies, swapping domains between the human and mouse receptors, have implicated intracellular regions of the A3AR in the binding of this compound.[5][7]
Further investigations have highlighted the importance of the extracellular loop 1 (EL1) in mediating the allosteric effects of this compound on orthosteric ligand binding kinetics.[4][9] More recent computational modeling and mutagenesis studies have proposed an extrahelical, lipid-facing binding pocket for a related modulator, LUF6000, involving transmembrane domains (TMD) 1 and 7, and the intracellular Helix 8.[10][11]
The following diagram illustrates the proposed allosteric mechanism of this compound, highlighting the key receptor domains identified through mutagenesis.
Experimental Protocols
The confirmation of this compound's allosteric mechanism relies on specific and sensitive experimental assays. Below are the detailed methodologies for the key experiments cited.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation, which is the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human or other species' A3AR.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 10 mM MgCl₂, 100 mM NaCl, and 0.5% BSA.[7]
-
Incubation: Membranes (5-10 µg of protein) are incubated with varying concentrations of the orthosteric agonist (e.g., Cl-IB-MECA) in the presence or absence of a fixed concentration of the allosteric modulator (e.g., 10 µM this compound).
-
Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS (typically 0.1-1 nM).
-
Termination and Detection: After a specific incubation period (e.g., 60-90 minutes) at 30°C, the reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing bound [³⁵S]GTPγS, is quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the Emax (maximal effect) and EC50 (concentration producing 50% of the maximal effect) of the agonist.
Radioligand Dissociation Assay
This assay is used to determine the effect of the allosteric modulator on the dissociation rate of a radiolabeled orthosteric ligand from the receptor.
-
Equilibrium Binding: Cell membranes expressing the A3AR are incubated with a radiolabeled agonist (e.g., [¹²⁵I]I-AB-MECA) until equilibrium is reached (e.g., 3 hours).[10]
-
Initiation of Dissociation: Dissociation is initiated by the addition of a high concentration of an unlabeled competing ligand (e.g., 100 µM adenosine-5'-N-ethylcarboxamide) in the presence or absence of the allosteric modulator.[10]
-
Time Course Measurement: At various time points, aliquots are filtered to separate bound from free radioligand.
-
Quantification: The amount of radioactivity remaining on the filters is measured.
-
Data Analysis: The dissociation rate constant (k_off) is determined by fitting the data to a one-phase exponential decay model. A slower dissociation rate in the presence of the allosteric modulator indicates positive cooperativity.
The following workflow diagram illustrates the key steps in a mutagenesis study designed to investigate the allosteric mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Allosteric Modulation of A3 Adenosine Receptors by a Series of 3-(2-Pyridinyl)isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extrahelical Binding Site for a 1H-Imidazo[4,5-c]quinolin-4-amine A3 Adenosine Receptor Positive Allosteric Modulator on Helix 8 and Distal Portions of Transmembrane Domains 1 and 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Species Efficacy and Potency of LUF6096, an Adenosine A3 Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and potency of LUF6096, a positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR), across various species. Data for the closely related analogue, LUF6000, is included for comparative purposes, alongside a discussion of other A3AR PAMs. This document is intended to serve as a resource for researchers engaged in the study of A3AR pharmacology and the development of novel therapeutics targeting this receptor.
Data Presentation: Efficacy and Potency of this compound and LUF6000
The following tables summarize the quantitative data on the efficacy (Emax) and potency (EC50) of this compound and LUF6000 in enhancing the activity of the A3AR agonist Cl-IB-MECA in different species. The data is derived from [35S]GTPγS binding assays performed on membranes from HEK293 cells stably expressing the respective species' A3AR.
Table 1: Cross-Species Comparison of this compound Efficacy and Potency
| Species | Agonist | This compound Concentration | Fold Increase in Emax (vs. Agonist alone) | EC50 of Agonist (nM) |
| Human | Cl-IB-MECA | 10 µM | ~2-3 fold | Increased 5-6 fold |
| Dog | Cl-IB-MECA | 10 µM | ~2-3 fold | Increased 5-6 fold |
| Rabbit | Cl-IB-MECA | 10 µM | >2 fold | No significant change |
| Mouse | Cl-IB-MECA | 10 µM | ~1.2-1.3 fold | No significant change |
Table 2: Cross-Species Comparison of LUF6000 Efficacy and Potency
| Species | Agonist | LUF6000 Concentration | Fold Increase in Emax (vs. Agonist alone) | EC50 of Agonist (nM) |
| Human | Cl-IB-MECA | 10 µM | ~2-3 fold | Increased 5-6 fold |
| Dog | Cl-IB-MECA | 10 µM | ~2-3 fold | Increased 5-6 fold |
| Rabbit | Cl-IB-MECA | 10 µM | >2 fold | No significant change |
| Mouse | Cl-IB-MECA | 10 µM | Weak to no effect | No significant change |
Note: The increase in the EC50 value for the agonist in the presence of the PAM in human and dog A3ARs suggests a degree of negative cooperativity in agonist binding, which is a known characteristic of some allosteric modulators.
Other A3AR Positive Allosteric Modulators
Beyond the quinoline-based structure of this compound and the imidazoquinoline-based LUF6000, other chemical scaffolds have been identified as A3AR PAMs. These include derivatives of 1H-imidazo[4,5-c]quinolin-4-amine. These compounds also exhibit species-dependent effects and can display a dualistic behavior of allosteric modulation and competitive antagonism. Researchers are actively exploring these and other novel scaffolds to develop PAMs with improved species selectivity and pharmacological profiles.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay
This assay is used to determine the effect of allosteric modulators on the binding affinity of orthosteric ligands to the A3AR.
-
Membrane Preparation:
-
HEK293 cells stably expressing the A3AR of the desired species are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
Membrane preparations (typically 20-50 µg of protein) are incubated in a final volume of 100-200 µL of assay buffer containing:
-
A fixed concentration of a radiolabeled A3AR agonist or antagonist (e.g., [125I]I-AB-MECA).
-
Varying concentrations of the test compound (e.g., this compound).
-
For non-specific binding determination, a high concentration of a non-radiolabeled A3AR agonist or antagonist is included.
-
-
Incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the effect of the allosteric modulator on the affinity (Kd) and maximum binding capacity (Bmax) of the radioligand.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the A3AR, providing a direct readout of receptor activation.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Components:
-
Assay buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.
-
GDP: Added to the assay buffer (e.g., 10 µM) to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.
-
[35S]GTPγS: A non-hydrolyzable GTP analog, used at a concentration of approximately 0.1-0.5 nM.
-
-
Assay Procedure:
-
Membranes (10-20 µg of protein) are pre-incubated with the test compound (e.g., this compound) for a defined period (e.g., 15-30 minutes) at 30°C.
-
The agonist (e.g., Cl-IB-MECA) is then added at various concentrations, and the incubation is continued for an additional 60-90 minutes at 30°C.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
-
Termination and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
The radioactivity bound to the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the EC50 and Emax values for the agonist in the presence and absence of the allosteric modulator.
-
cAMP Accumulation Assay
This assay measures the downstream signaling consequence of A3AR activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Treatment:
-
HEK293 cells expressing the A3AR are seeded in 96-well plates and grown to near confluency.
-
The cells are then treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Forskolin is added to stimulate adenylyl cyclase and raise basal cAMP levels.
-
The test compound (e.g., this compound) and the agonist (e.g., Cl-IB-MECA) are then added to the cells.
-
-
Cell Lysis and cAMP Measurement:
-
After incubation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysates is determined using a competitive immunoassay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
The data are analyzed to determine the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by the agonist in the presence and absence of the allosteric modulator.
-
IC50 values are calculated to quantify the potency of the agonist.
-
Mandatory Visualization
Adenosine A3 Receptor Signaling Pathway
Caption: Adenosine A3 receptor signaling pathway modulated by this compound.
Experimental Workflow for Cross-Species Efficacy Assessment
Caption: Workflow for assessing the cross-species efficacy of this compound.
Unraveling the Crucial Role of the A3AR Extracellular Loop 1 in LUF6096 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to validate the pivotal role of the first extracellular loop (EL1) of the A3 adenosine (B11128) receptor (A3AR) in the binding of the allosteric modulator LUF6096. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the key biological and experimental processes.
Data Presentation: this compound Interaction with Wild-Type and Mutant A3AR
The following table summarizes the effects of this compound on the wild-type human A3AR and a mutant receptor where the EL1 domain has been altered to the murine sequence. This mutation has been shown to be critical in the species-dependent allosteric effects of this compound.[1][2]
| Parameter | Wild-Type Human A3AR | mEL1-hA3AR (murine EL1 in human A3AR) | Reference |
| This compound Effect on Agonist (Cl-IB-MECA) Efficacy in [³⁵S]GTPγS Binding | ~2-3 fold increase in Emax | Similar increase in Emax | [2] |
| This compound EC₅₀ for Efficacy Enhancement (in the presence of 10 µM Cl-IB-MECA) | ~0.078 µM (inferred) | 1.33 ± 0.83 μM (~17-fold reduction in potency) | [2] |
| This compound Effect on [¹²⁵I]I-AB-MECA Binding (18-h incubation) | Significant reduction in binding | No reduction in binding | [2] |
| This compound EC₅₀ for Reduction of [¹²⁵I]I-AB-MECA Binding (3-h incubation) | 1.91 ± 0.35 μM | 2.54 ± 0.5 μM | [2] |
| This compound Effect on [¹²⁵I]I-AB-MECA Dissociation | Slows dissociation | Greater slowing of dissociation | [2] |
Experimental Protocols
Site-Directed Mutagenesis of the A3AR
Site-directed mutagenesis is a technique used to introduce specific nucleotide changes into a DNA sequence, resulting in a modified protein.[3][4] In the context of investigating the role of the EL1 domain, researchers have mutated the amino acid residues of the human A3AR to the corresponding murine sequence.[1][2]
Workflow:
-
Template Preparation: A plasmid containing the cDNA for the human A3AR is prepared.
-
Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA but containing the desired mutations for the EL1 region.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Removal: The parental, non-mutated DNA is digested using the DpnI enzyme, which specifically targets methylated DNA (the original plasmid).
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli cells for amplification.
-
Verification: The mutated plasmids are isolated and the DNA is sequenced to confirm the desired mutations in the EL1 domain.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions.[5] These assays utilize a radioactively labeled ligand to quantify its binding to a receptor.
Protocol for A3AR:
-
Membrane Preparation:
-
HEK293 cells stably expressing either the wild-type or mutant A3AR are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford assay.[6]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Cell membranes are incubated with a radiolabeled A3AR agonist, such as [¹²⁵I]I-AB-MECA, and varying concentrations of the competing ligand (e.g., this compound).[1][2]
-
To determine non-specific binding, a high concentration of a non-labeled A3AR agonist (e.g., NECA) is added to a set of wells.[7]
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.[8]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).[5]
-
[³⁵S]GTPγS Functional Assay
This assay measures the activation of G proteins coupled to the receptor, providing a functional readout of receptor activation.
Protocol for A3AR:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the A3AR are prepared.
-
Assay Reaction:
-
Cell membranes are incubated with the A3AR agonist (e.g., Cl-IB-MECA) in the presence or absence of this compound.
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction mixture.
-
Upon receptor activation, the associated G protein exchanges GDP for [³⁵S]GTPγS.
-
-
Separation and Detection:
-
The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound form, typically by filtration.
-
The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed to determine the potency (EC50) and efficacy (Emax) of the agonist in stimulating [³⁵S]GTPγS binding, and how these parameters are modulated by this compound.[2]
-
Mandatory Visualizations
Caption: A3 Adenosine Receptor (A3AR) Signaling Pathways.
Caption: Experimental Workflow for Validating the Role of A3AR EL1.
Caption: Logical Framework for Validating EL1's Role in this compound Binding.
References
- 1. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. CONSTITUTIVE ACTIVATION OF A3 ADENOSINE RECEPTORS BY SITE-DIRECTED MUTAGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to LUF6096 (CF-602) and its Analogs for Researchers
This guide provides a comparative analysis of the allosteric modulator LUF6096 (also known as CF-602) and its close analog, LUF6000. Both compounds are positive allosteric modulators (PAMs) of the Adenosine (B11128) A3 Receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular function.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of A3AR modulators.
Performance Comparison: this compound vs. LUF6000
This compound and LUF6000 enhance the efficacy of orthosteric agonists at the A3AR.[3][4] A key comparative study investigated their effects on the A3AR agonist 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methylcarboxamide (Cl-IB-MECA) across different species. The data from [35S]GTPγS binding assays, which measure the activation of G proteins upon receptor stimulation, are summarized below.[3][5]
Table 1: Comparative Efficacy of this compound and LUF6000 on Cl-IB-MECA-induced A3AR Activation [3][4][6][7]
| Species | Modulator (10 µM) | Fold Increase in Emax of Cl-IB-MECA | Change in EC50 of Cl-IB-MECA |
| Human | This compound | ~2-3 fold | 5-6 fold increase |
| LUF6000 | ~2-3 fold | 5-6 fold increase | |
| Dog | This compound | >2.5 fold | ~2-fold increase |
| LUF6000 | Substantial enhancement | Slight reduction in potency | |
| Rabbit | This compound | >2-fold | - |
| LUF6000 | >2-fold | - | |
| Mouse | This compound | 20-30% increase | No change |
| LUF6000 | 20-30% increase | No change |
Emax represents the maximum efficacy of the agonist. EC50 is the concentration of an agonist that gives half-maximal response.
The data indicates that both this compound and LUF6000 act as potent PAMs of the human, dog, and rabbit A3AR, significantly enhancing the maximal efficacy of the agonist Cl-IB-MECA.[3][4] However, their effect is markedly weaker at the mouse A3AR, highlighting important species-dependent differences in the allosteric modulation of this receptor.[3] In human A3AR, both modulators also increased the EC50 of Cl-IB-MECA, suggesting a potential alteration of agonist affinity.[3]
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay is used to determine the activation of G protein-coupled receptors by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.[5][8][9]
Materials:
-
HEK293 cell membranes expressing the A3AR of interest
-
[35S]GTPγS (radioligand)
-
Cl-IB-MECA (A3AR agonist)
-
This compound or LUF6000 (allosteric modulator)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA)
-
GDP
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the recombinant A3AR.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and the test compounds (agonist and/or modulator) in the assay buffer.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow the compounds to bind to the receptors.
-
Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 30°C) with gentle agitation to allow for [35S]GTPγS binding to the activated G proteins.
-
Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [35S]GTPγS.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTP) from the total binding. Determine Emax and EC50 values by non-linear regression analysis of the concentration-response curves.[6]
Signaling Pathways and Experimental Workflow
A3 Adenosine Receptor Signaling
Activation of the A3AR by an agonist initiates a cascade of intracellular signaling events. The receptor is primarily coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10] This pathway can modulate the activity of downstream effectors such as Protein Kinase A (PKA). Furthermore, A3AR activation can influence other critical signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.[2][11][12]
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Workflow: [35S]GTPγS Binding Assay
The following diagram illustrates the key steps involved in performing a [35S]GTPγS binding assay to assess the activity of this compound and its analogs.
Caption: Workflow for [35S]GTPγS Binding Assay.
References
- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. iris.unife.it [iris.unife.it]
- 11. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases | MDPI [mdpi.com]
- 12. Activation of adenosine A3 receptor suppresses lipopolysaccharide-induced TNF-alpha production through inhibition of PI 3-kinase/Akt and NF-kappaB activation in murine BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of LUF6096's Efficacy in Ischemia/Reperfusion Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LUF6096's performance in mitigating ischemia/reperfusion (I/R) injury with alternative therapies. The information presented is collated from independent verification studies and is intended to support research and development in cardiovascular therapeutics. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided.
Executive Summary
This compound is a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR). Independent studies have verified its significant cardioprotective effects in preclinical models of myocardial ischemia/reperfusion injury. When administered, this compound has been shown to reduce infarct size by approximately 50% in a canine model, a substantial protective effect.[1][2] This efficacy is comparable to that of direct A3AR agonists, such as Cl-IB-MECA and IB-MECA, which have also demonstrated significant reductions in infarct size in various animal models. The primary mechanism of action for these compounds is the activation of the A3AR signaling cascade, which promotes cell survival and attenuates the inflammatory response associated with reperfusion.
Comparative Performance Data
The following table summarizes the quantitative data on the efficacy of this compound and its alternatives in reducing myocardial infarct size following ischemia/reperfusion. It is important to note that the data are derived from different animal models, which may influence the direct comparability of the results.
| Compound | Mechanism of Action | Animal Model | Infarct Size Reduction (% of area at risk) vs. Vehicle | Key Findings |
| This compound | A3AR Positive Allosteric Modulator | Dog | ~50% | Effective when administered before ischemia or at reperfusion; no significant hemodynamic side effects.[1][2] |
| Cl-IB-MECA | A3AR Agonist | Mouse | ~37% | Reduces leukocyte infiltration into the ischemic myocardium.[3] |
| IB-MECA | A3AR Agonist | Dog | ~40% | Cardioprotective effects are mediated by the opening of KATP channels.[4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.
In Vivo Myocardial Ischemia/Reperfusion Model (Canine)
This protocol was utilized in the independent verification of this compound's effects.
-
Animal Preparation: Adult mongrel dogs are anesthetized with sodium pentobarbital. Ventilation is maintained mechanically. A thoracotomy is performed to expose the heart.
-
Hemodynamic Monitoring: A catheter is placed in the femoral artery to monitor systemic arterial pressure. A second catheter is placed in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt). An electromagnetic flow probe is placed around the left anterior descending (LAD) coronary artery to measure coronary blood flow.
-
Ischemia/Reperfusion Induction: The LAD is occluded for 60 minutes using a silk ligature. Successful occlusion is confirmed by a decrease in coronary blood flow and regional cyanosis. After 60 minutes, the ligature is released to allow for 3 hours of reperfusion.
-
Drug Administration:
-
Vehicle Group: Receives a bolus injection of the vehicle (e.g., 50% DMSO in saline).
-
This compound Pre-treatment Group: Receives an intravenous bolus of this compound (e.g., 0.5 mg/kg) 10 minutes before LAD occlusion.
-
This compound Reperfusion Group: Receives an intravenous bolus of this compound (e.g., 1 mg/kg) 5 minutes before the onset of reperfusion.
-
-
Infarct Size Measurement: At the end of the reperfusion period, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk. The heart is then excised, sliced, and incubated in triphenyltetrazolium (B181601) chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue. The infarct size is expressed as a percentage of the area at risk.
In Vivo Myocardial Ischemia/Reperfusion Model (Murine)
This protocol is commonly used for evaluating A3AR agonists like Cl-IB-MECA.
-
Animal Preparation: Mice (e.g., C57BL/6) are anesthetized (e.g., with isoflurane), intubated, and mechanically ventilated.[2][6] A thoracotomy is performed to expose the heart.
-
Ischemia/Reperfusion Induction: The left anterior descending (LAD) coronary artery is ligated with a suture for a period of 30-60 minutes.[2][6] The suture is then removed to allow for reperfusion, typically for 24 hours.
-
Drug Administration: The therapeutic agent (e.g., Cl-IB-MECA) or vehicle is administered, often as an intravenous bolus, shortly before or at the time of reperfusion.
-
Infarct Size Measurement: After the reperfusion period, the heart is excised and stained with TTC to determine the infarct size as a percentage of the area at risk.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: A3 Adenosine Receptor Cardioprotective Signaling Pathway.
Caption: Experimental Workflow for In Vivo Ischemia/Reperfusion Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Confirmation of Myocardial Ischemia and Reperfusion Injury in Mice Using Surface Pad Electrocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 adenosine receptor activation during reperfusion reduces infarct size through actions on bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The A3 Adenosine Receptor Agonist IB-MECA Reduces Myocardial Ischemia/Reperfusion Injury in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 adenosine receptor agonist IB-MECA reduces myocardial ischemia-reperfusion injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kup.at [kup.at]
Unveiling the Potency of LUF6096: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the investigational compound LUF6096, a positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR), reveals a promising profile of activity in both laboratory-based assays and preclinical animal models. This guide provides a detailed comparison of the in vitro and in vivo data for this compound, offering valuable insights for researchers, scientists, and drug development professionals in the fields of pharmacology and cardiovascular disease.
This compound acts by enhancing the binding and signaling of natural A3AR agonists, a mechanism that has demonstrated significant potential for therapeutic intervention, particularly in the context of myocardial ischemia/reperfusion injury. The data presented herein summarizes key quantitative findings, outlines detailed experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data gathered from in vitro and in vivo studies on this compound, facilitating a direct comparison of its activity in different experimental settings.
Table 1: In Vitro Activity of this compound
| Assay | Species/Cell Line | Agonist | This compound Concentration | Key Findings | Reference |
| [³⁵S]GTPγS Binding | Human A3AR (HEK293 cells) | Cl-IB-MECA | 10 µM | ~2-3 fold increase in Emax of the agonist. | [1] |
| [³⁵S]GTPγS Binding | Canine A3AR (HEK293 cells) | Cl-IB-MECA | 10 µM | Significant enhancement of agonist efficacy. | [1] |
| [³⁵S]GTPγS Binding | Rabbit A3AR (HEK293 cells) | Cl-IB-MECA | 10 µM | Substantial enhancement of agonist efficacy. | [1] |
| [³⁵S]GTPγS Binding | Mouse A3AR (HEK293 cells) | Cl-IB-MECA | 10 µM | Weak enhancement of agonist efficacy. | [1] |
| cAMP Production | CHO cells | Cl-IB-MECA | 10 µM | Significantly enhances the intrinsic activity of the agonist in inhibiting forskolin-stimulated cAMP production. | |
| Radioligand Dissociation | CHO cell membranes | ¹²⁵I-AB-MECA | 10 µM | Decreases the dissociation rate of the radioligand by 2.5 times. |
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Species | Model | Dosing | Key Findings | Pharmacokinetic Parameters | Reference |
| Dog | Myocardial Ischemia/Reperfusion Injury | 0.5 mg/kg or 1 mg/kg i.v. bolus | Produced a marked reduction in infarct size (~50% reduction). Hemodynamically inert at doses up to 1.0 mg/kg. | Reported to have a relatively short plasma half-life. Specific parameters (Cmax, Tmax, AUC) are not detailed in the available literature. |
Signaling Pathway and Experimental Workflow
To visually elucidate the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
References
LUF6096: A Comparative Guide to its A3 Adenosine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of LUF6096 for the A3 adenosine (B11128) receptor (A3AR). This compound is a potent positive allosteric modulator (PAM) of the A3AR, meaning it enhances the receptor's response to its natural ligand, adenosine.[1][2] Its low affinity for binding directly to the primary agonist site (orthosteric site) of any of the four adenosine receptor subtypes contributes to its selective action.[1][2] This guide presents a comparison of this compound's performance against other adenosine receptors, supported by experimental data, to validate its selectivity.
Data Presentation: Comparative Selectivity of this compound
The selectivity of this compound for the A3 adenosine receptor is demonstrated by its minimal interaction with other adenosine receptor subtypes (A1, A2A). Experimental data from radioligand displacement assays show that this compound has a negligible effect on the binding of specific radioligands to the A1 and A2A receptors, even at high concentrations. In contrast, it significantly affects ligand binding to the A3 receptor, indicative of its allosteric modulatory role.
| Compound | Receptor Subtype | Assay Type | Result | Reference |
| This compound | Canine A1 | Radioligand Displacement | Negligible displacement of [¹²⁵I]I-AB-MECA at concentrations up to 100 µM | [3] |
| This compound | Canine A2A | Radioligand Displacement | Negligible displacement of [³H]CGS21680 at concentrations up to 100 µM | [3] |
| This compound | Canine A3 | Radioligand Displacement | ~70% reduction in specific binding of [¹²⁵I]I-AB-MECA | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's selectivity.
Radioligand Displacement Assay
This assay is used to determine the ability of a compound to compete with a radiolabeled ligand for binding to a receptor.
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the canine A1, A2A, or A3 adenosine receptors are prepared.
-
Incubation: The cell membranes are incubated with a specific radioligand:
-
Competition: Increasing concentrations of this compound are added to the incubation mixture.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The amount of displacement by this compound is then calculated.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest.
-
Membrane Preparation: Cell membranes from cells expressing the receptor of interest are prepared.
-
Incubation Mixture: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the agonist of interest (e.g., adenosine or a synthetic agonist like Cl-IB-MECA).
-
Modulator Addition: this compound is added at various concentrations to assess its effect on agonist-stimulated [³⁵S]GTPγS binding.
-
Reaction Initiation and Termination: The binding reaction is initiated and allowed to proceed for a specific time before being terminated.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is determined by scintillation counting after separation of bound from free radiolabel.
Mandatory Visualizations
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4] Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the α subunit of the G protein. This leads to the dissociation of the Gα(i/o) subunit from the Gβγ dimer, initiating downstream signaling cascades. A primary effect of Gi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Workflow for Determining Receptor Selectivity
The determination of a compound's receptor selectivity involves a systematic workflow that begins with binding assays across a panel of related receptors, followed by functional assays to confirm the nature of the interaction.
Caption: Workflow for this compound Selectivity Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LUF6096: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper handling and disposal of LUF6096, an allosteric enhancer of the adenosine (B11128) A3 receptor. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize environmental impact. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of research-grade chemical compounds.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 414.33 g/mol | TargetMol[1] |
| Solubility in DMSO | ≥ 40 mg/mL (96.54 mM) | TargetMol[1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress[2] |
Experimental Protocols
Protocol: In Vitro Allosteric Enhancement Assay
This protocol is adapted from studies characterizing the allosteric modulation of the A3 adenosine receptor.[3][4]
Objective: To determine the effect of this compound on agonist binding to the human A3 adenosine receptor.
Materials:
-
This compound
-
HEK293 cell membranes expressing the human A3 adenosine receptor
-
Agonist radioligand (e.g., [¹²⁵I]I-AB-MECA)
-
Non-selective AR agonist (e.g., NECA)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the human A3 adenosine receptor according to standard laboratory procedures.
-
Dissociation Assay: a. Incubate the cell membranes (50 µg protein) with the agonist radioligand (~0.3 nM [¹²⁵I]I-AB-MECA) for 3 hours at room temperature in the binding buffer.[4] b. Initiate the dissociation by adding a high concentration of a non-selective agonist (100 µM NECA) in the presence or absence of this compound (at various concentrations).[4] c. At various time points, rapidly filter the samples through glass fiber filters to separate bound and free radioligand. d. Wash the filters with ice-cold wash buffer. e. Measure the radioactivity remaining on the filters using a scintillation counter.
-
Data Analysis: Determine the dissociation rate of the radioligand in the presence and absence of this compound to assess its allosteric enhancement properties.
Disposal Procedures
As a precautionary measure, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
General Disposal Workflow:
The following diagram outlines a general workflow for the disposal of laboratory chemical waste, which should be applied to this compound.
Step-by-Step Guidance:
-
Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused solid compound, solutions, and contaminated materials such as pipette tips, gloves, and glassware.
-
Segregate this compound waste from other types of chemical waste to prevent unintended reactions.[5]
-
-
Containment:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated and secure area, such as a satellite accumulation area or a chemical waste storage room.
-
Utilize secondary containment to prevent spills.[6]
-
-
Disposal:
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container may be disposed of in the regular trash, provided all labels are defaced.[6]
Disclaimer: This information is provided as a general guide and is not a substitute for a formal Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always consult your institutional safety protocols and adhere to all applicable regulations.
References
- 1. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Allosteric Enhancement of Agonist Binding and Function at Human A3 Adenosine Receptors by a Series of Imidazoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Handling Protocols for LUF6096
Disclaimer: This document provides general guidance for handling LUF6096 based on standard laboratory safety practices for research chemicals. A specific Material Safety Data Sheet (MSDS) for this compound is not currently available in the public domain. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Logistical Information
This compound is identified as a potent allosteric enhancer of the adenosine (B11128) A3 receptor.[1][2] As with any novel chemical compound, it should be handled with care, assuming it may have hazardous properties. The following guidelines are based on general best practices for handling chemical reagents in a laboratory setting.
Personal Protective Equipment (PPE):
Due to the absence of specific toxicity data for this compound, a comprehensive approach to personal protection is essential. The following PPE is recommended to minimize exposure through inhalation, ingestion, and skin contact.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[3] | Protects eyes from splashes and aerosols. |
| Hand Protection | Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[3] For prolonged handling or when working with solutions, consider double-gloving or using gloves with a higher level of chemical resistance. Consult the glove manufacturer's compatibility charts. | Prevents skin contact and absorption. |
| Body Protection | A buttoned, full-length laboratory coat. Consider a chemically resistant apron for procedures with a high risk of splashing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3] | Minimizes inhalation exposure to the compound. |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot. | Protects feet from spills. |
Operational Plan: Handling and Storage
A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound.
1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a chemical fume hood to prevent inhalation of fine powders.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Clean all surfaces and equipment thoroughly after use.
2. Solution Preparation:
-
This compound is soluble in DMSO (40 mg/mL).[2]
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store this compound as a solid in a tightly sealed container.
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Follow the supplier's recommendations for storage conditions to ensure stability.[1]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All chemical waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a research laboratory setting.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
